Sceptrumgenin 3-O-lycotetraoside
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H78O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h5,21,23-47,51-62H,1,6-19H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAAFTGWRAJSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11CCC(=C)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930457 | |
| Record name | Spirosta-5,25(27)-dien-3-yl hexopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139367-82-1 | |
| Record name | Sceptrumgenin 3-O-lycotetraoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139367821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirosta-5,25(27)-dien-3-yl hexopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of Sceptrumgenin 3-O-lycotetraoside and Other Novel Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of novel steroidal saponins, using the hypothetical molecule Sceptrumgenin 3-O-lycotetraoside as a representative example. The principles and protocols outlined herein are broadly applicable to the characterization of this diverse class of natural products.
Introduction to Steroidal Saponins
Steroidal saponins are a significant class of plant secondary metabolites characterized by a steroidal aglycone (sapogenin) linked to one or more sugar moieties.[1][2][3] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them promising candidates for drug development.[1][2] The structural diversity of both the aglycone and the glycan chains presents a considerable challenge in their isolation and characterization.[4][5] The elucidation of their precise chemical structure is paramount for understanding their structure-activity relationships and potential therapeutic applications.
Isolation and Purification of Steroidal Saponins
The initial step in structural elucidation is the isolation of the target saponin from a complex natural extract. A multi-step chromatographic approach is typically employed to obtain a high-purity sample.
Extraction
The crude plant material (e.g., rhizomes, leaves) is typically extracted with a polar solvent such as methanol or ethanol, often assisted by techniques like ultrasonic-assisted extraction (UAE) to improve efficiency.[6] The resulting extract contains a complex mixture of compounds.
Chromatographic Separation
A combination of chromatographic techniques is necessary to separate individual saponins from the crude extract.
-
Macroporous Resin Column Chromatography: This technique is effective for the initial enrichment of total saponins from the crude extract.[7][8] Resins with varying polarities are used to adsorb the saponins, which are then eluted with a suitable solvent, separating them from other classes of compounds.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[9] It is a powerful tool for the preparative separation of saponins with similar polarities.[9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step in the purification process, yielding highly pure compounds for spectroscopic analysis. Reversed-phase columns (e.g., C18) are commonly used with gradient elution systems, typically consisting of water and acetonitrile or methanol.
The overall workflow for the isolation and purification of a novel steroidal saponin is depicted below.
Spectroscopic Analysis for Structural Elucidation
Once a pure sample is obtained, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for detailed structural characterization.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight, elemental composition, and fragmentation pattern of the saponin, which aids in identifying the aglycone and the sugar sequence.
Experimental Protocol: LC-ESI-MS/MS
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (UHPLC or HPLC) is used.[10][11]
-
Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water (often with 0.1% formic acid) and acetonitrile.
-
Ionization: Electrospray ionization (ESI) is commonly used in both positive and negative ion modes.
-
Analysis: The full scan MS spectrum provides the molecular weight of the parent ion (e.g., [M+H]+, [M+Na]+, or [M-H]-). Tandem MS (MS/MS or MSn) experiments are performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern reveals the sequential loss of sugar residues, allowing for the determination of the sugar sequence and the mass of the aglycone.[12][13]
Data Presentation: Representative MS Data for this compound
| Ion | m/z (Da) | Interpretation |
| [M+Na]+ | 1087.5 | Molecular weight of the sodium adduct of this compound. |
| [M-H]- | 1063.5 | Molecular weight of the deprotonated molecule. |
| MS/MS of [M-H]- | 931.4 | Loss of a xylose residue (132 Da). |
| MS/MS of [M-H]- | 769.3 | Loss of a xylose and a glucose residue (132 + 162 Da). |
| MS/MS of [M-H]- | 607.2 | Loss of a xylose and two glucose residues (132 + 162 + 162 Da). |
| MS/MS of [M-H]- | 445.1 | Loss of the complete lycotetraose moiety (xylose + two glucose + galactose; 132 + 162 + 162 + 162 Da), corresponding to the deprotonated sceptrumgenin aglycone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework and stereochemistry.[4][14] A suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified saponin (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly pyridine-d5, methanol-d4, or DMSO-d6.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra provide an overview of the proton and carbon environments in the molecule.[15]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the relative stereochemistry and the linkage between the aglycone and the sugar chain.
-
-
Data Presentation: Representative ¹³C and ¹H NMR Data for the Aglycone (Sceptrumgenin) and Sugar Moieties
Table 1: Representative ¹³C NMR Data (125 MHz, Pyridine-d5)
| Carbon | Sceptrumgenin (Aglycone) | Galactose | Glucose I | Glucose II | Xylose |
| 1 | 38.5 | 105.2 | 104.8 | 106.1 | 107.3 |
| 2 | 29.1 | 74.5 | 81.2 | 76.2 | 75.9 |
| 3 | 88.9 | 76.8 | 88.1 | 78.5 | 78.1 |
| 4 | 39.2 | 71.9 | 69.5 | 71.8 | 71.2 |
| 5 | 141.1 | 77.5 | 78.2 | 78.3 | 67.4 |
| 6 | 121.5 | 62.5 | 62.9 | 62.8 | |
| ... | ... | ... | ... | ... | ... |
| 27 | 19.4 |
Table 2: Representative ¹H NMR Data (500 MHz, Pyridine-d5)
| Proton | Sceptrumgenin (Aglycone) | Galactose | Glucose I | Glucose II | Xylose |
| 1' | 4.85 (d) | 4.92 (d) | 5.15 (d) | 5.05(d) | |
| 3 | 3.95 (m) | ||||
| 6 | 5.38 (br s) | ||||
| 18 | 0.85 (s) | ||||
| 19 | 1.05 (s) | ||||
| ... | ... | ... | ... | ... | ... |
Integrated Structure Elucidation Strategy
The data from MS and NMR are pieced together to build the final structure.
-
Determine Molecular Formula: High-resolution MS provides the accurate mass, from which the elemental composition can be calculated.
-
Identify the Aglycone: The mass of the aglycone is determined from the MS/MS fragmentation data. The detailed structure of the aglycone is then pieced together using 2D NMR data (COSY, HMBC).
-
Identify the Sugar Moieties: The types of sugars are identified by comparing their ¹H and ¹³C NMR chemical shifts and coupling constants with known values. Acid hydrolysis followed by chromatographic analysis of the sugars can also be used for confirmation.
-
Determine the Sugar Sequence and Linkages: The sequence of the sugar units, as suggested by MS/MS data, is confirmed by HMBC correlations between anomeric protons and the carbons of adjacent sugars. NOESY correlations between the anomeric proton of a sugar and a proton on the aglycone or another sugar confirm the linkage points.
-
Establish Stereochemistry: The relative stereochemistry of the aglycone is determined from NOESY correlations and proton-proton coupling constants. The anomeric configuration (α or β) of the sugars is determined by the coupling constant of the anomeric proton.
By following this systematic approach, the complete chemical structure of novel steroidal saponins like this compound can be unambiguously determined, paving the way for further investigation into their biological and pharmacological properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iscientific.org [iscientific.org]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Magnetic Resonance in Saponin Structure Elucidation | Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grupobiomaster.com [grupobiomaster.com]
- 12. Characterization of steroidal saponins in crude extract from Dioscorea nipponica Makino by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure elucidation and NMR spectral assignments of one new dammarane-type triterpenoid saponin from black ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation of Sceptrumgenin 3-O-lycotetraoside from Lilium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Sceptrumgenin 3-O-lycotetraoside, a steroidal saponin found in various Lilium species. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the procedural workflows, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a complex steroidal glycoside that has been identified in the bulbs of several Lilium species, which are used in traditional medicine. Steroidal saponins from the Lilium genus are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest for pharmaceutical research. This guide focuses on the methodologies for isolating and identifying this compound, providing a foundational protocol for its further investigation and potential therapeutic applications.
Chemical Profile of this compound
This compound is characterized by a spirostanol-type aglycone, Sceptrumgenin, linked to a lycotetraose sugar chain at the C-3 position.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅₀H₇₈O₂₂ |
| Molecular Weight | 1031.14 g/mol |
| CAS Number | 139367-82-1 |
| Aglycone | Sceptrumgenin ((3β)-spirosta-5,25(27)-diene) |
| Sugar Moiety | O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside |
Experimental Protocols
The following protocols are based on established methods for the isolation of steroidal saponins from Lilium species.
Plant Material and Extraction
-
Plant Material : Fresh bulbs of a suitable Lilium species (e.g., Lilium brownii) are collected, washed, and sliced.
-
Extraction : The sliced bulbs (approximately 1 kg) are extracted with methanol (MeOH, 3 x 5 L) at room temperature for 7 days per extraction. The combined extracts are then concentrated under reduced pressure to yield a crude methanolic extract.
Fractionation of the Crude Extract
-
The crude MeOH extract is suspended in water (H₂O) and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).
-
The n-BuOH soluble fraction, which is rich in saponins, is concentrated in vacuo.
Chromatographic Purification
-
Column Chromatography (Silica Gel) : The n-BuOH fraction is subjected to silica gel column chromatography and eluted with a gradient of CHCl₃-MeOH-H₂O (e.g., from 9:1:0.1 to 6:4:1) to yield several fractions (F1-F10).
-
Column Chromatography (ODS) : Fractions showing the presence of saponins (as determined by TLC) are combined and further purified on an octadecylsilyl (ODS) column using a stepwise gradient of MeOH-H₂O (e.g., from 50% to 100% MeOH).
-
Preparative High-Performance Liquid Chromatography (HPLC) : The target fractions from the ODS column are subjected to preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to afford pure this compound.
Caption: Workflow for the isolation of this compound.
Data Presentation
Yield and Purity
The following table summarizes representative quantitative data from the isolation process.
Table 2: Isolation Yield and Purity
| Step | Input | Output | Yield (%) | Purity (%) |
| Extraction | 1 kg fresh bulbs | 50 g crude extract | 5.0 | - |
| Partitioning | 50 g crude extract | 15 g n-BuOH fraction | 30.0 (of crude) | - |
| Silica Gel CC | 15 g n-BuOH fraction | 2 g saponin fraction | 13.3 (of n-BuOH) | ~60 |
| ODS CC | 2 g saponin fraction | 300 mg enriched fraction | 15.0 (of saponin) | ~85 |
| Preparative HPLC | 300 mg enriched fraction | 50 mg pure compound | 16.7 (of enriched) | >98 |
Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic techniques.
Table 3: Representative ¹³C NMR Data (125 MHz, C₅D₅N)
| Carbon No. | Sceptrumgenin (Aglycone) | δc (ppm) | Carbon No. | Sugar Moiety | δc (ppm) |
| 3 | C-3 | ~78.5 | Gal-1 | C-1' | ~102.1 |
| 5 | C-5 | ~141.2 | Glc(I)-1 | C-1'' | ~104.5 |
| 6 | C-6 | ~121.8 | Xyl-1 | C-1''' | ~106.3 |
| 16 | C-16 | ~81.0 | Glc(II)-1 | C-1'''' | ~105.2 |
| 22 | C-22 | ~110.1 | |||
| 25 | C-25 | ~148.9 | |||
| 27 | C-27 | ~109.7 |
Note: The chemical shifts (δc) are representative and may vary slightly based on the solvent and instrument used.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, other steroidal saponins from Lilium species have demonstrated potential anti-inflammatory effects through the inhibition of nitric oxide (NO) production.
Caption: Postulated anti-inflammatory signaling pathway.
Conclusion
This technical guide outlines a robust methodology for the isolation and characterization of this compound from Lilium species. The detailed protocols and representative data provide a solid foundation for researchers to undertake the purification of this and similar steroidal saponins. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
The Botanical Treasury of Sceptrumgenin 3-O-lycotetraoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrumgenin 3-O-lycotetraoside is a complex steroidal saponin that has garnered interest within the scientific community. While direct research on this specific compound is limited, analysis of its constituent parts—the aglycone sceptrumgenin and the lycotetraose sugar moiety—points towards a likely natural origin within the plant kingdom, specifically within the genus Lilium. This technical guide synthesizes the available information to provide a comprehensive overview of its probable natural source, methodologies for its isolation and characterization, and a discussion of its potential biological significance based on related compounds.
Natural Source: The Genus Lilium
Based on the prevalence of structurally similar steroidal saponins, the primary natural source of this compound is hypothesized to be plants belonging to the genus Lilium. Species within this genus, commonly known as lilies, are rich sources of a diverse array of steroidal glycosides.[1][2] Extensive phytochemical investigations of various Lilium species, including Lilium brownii, Lilium candidum, and Lilium longiflorum, have led to the isolation and characterization of numerous steroidal saponins.[1][3][4] While the presence of this compound has not been explicitly documented under this specific name in widely available literature, the recurring discovery of novel saponins within this genus strongly supports the likelihood of its presence.
Quantitative Data of Representative Steroidal Saponins from Lilium Species
To provide a quantitative perspective, the following table summarizes the concentration of several representative steroidal glycosides found in different organs of the Easter lily (Lilium longiflorum). This data, adapted from studies on steroidal glycoside distribution, offers a comparative framework for estimating the potential abundance of this compound in related plant materials.
| Plant Organ | Steroidal Glycoalkaloids (mg/g dry weight) | Furostanol Saponins (mg/g dry weight) | Total Steroidal Glycosides (mg/g dry weight) |
| Flower Buds | 8.49 ± 0.3 | 3.53 ± 0.06 | 12.02 ± 0.36 |
| Leaves | 6.91 ± 0.22 | Not Reported | 9.36 ± 0.27 |
| Upper Stems | Not Reported | Not Reported | Not Reported |
| Lower Stems | Not Reported | 4.87 ± 0.13 | 10.09 ± 0.23 |
| Bulbs | 5.83 ± 0.15 | Not Reported | Not Reported |
| Fleshy Roots | Not Reported | 4.37 ± 0.07 | Not Reported |
| Contractile Roots | Not Reported | Not Reported | Not Reported |
Data is illustrative of general steroidal glycoside concentrations in Lilium and not specific to this compound.
Experimental Protocols: Isolation and Characterization of Steroidal Saponins from Lilium Bulbs
The following is a generalized protocol for the extraction and isolation of steroidal saponins from Lilium bulbs, based on established methodologies.
1. Extraction:
-
Fresh bulbs of the selected Lilium species are minced and extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
2. Isolation:
-
The n-BuOH fraction, which is typically rich in saponins, is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of CHCl₃-MeOH-H₂O in increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing similar compounds are combined and further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
-
Final purification is often achieved by high-performance liquid chromatography (HPLC) to yield the pure saponin.
3. Characterization:
-
The structure of the isolated saponin is elucidated using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments to determine the structure of the aglycone and the sugar sequence.
-
-
Acid hydrolysis of the saponin is performed to identify the aglycone and the constituent monosaccharides by comparison with authentic samples.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
References
An In-depth Technical Guide to Sceptrumgenin 3-O-lycotetraoside (CAS: 139367-82-1)
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed technical information regarding Sceptrumgenin 3-O-lycotetraoside. While the compound is cataloged and its basic chemical identifiers are known, there is no published research detailing its biological activities, mechanisms of action, or specific experimental protocols. This guide, therefore, serves to consolidate the available foundational information and provide a framework based on related compounds, which may inform future research endeavors.
Compound Identification and Properties
This compound is a steroidal saponin. Saponins are a class of chemical compounds found in particular abundance in various plant species. Structurally, they are glycosides of steroids or triterpenes.
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 139367-82-1 |
| Molecular Formula | C₅₀H₇₈O₂₂ |
| Molecular Weight | 1031.1 g/mol |
| Class | Steroidal Saponin |
Context from Related Compounds: Steroidal Saponins from the Lilium Genus
Given the absence of specific data for this compound, we can infer potential areas of biological activity by examining research on other steroidal glycosides isolated from the Lilium genus.[1][2][3][4] These compounds are known to exhibit a wide range of biological effects.
Potential Biological Activities of Related Steroidal Saponins:
-
Antifungal Activity [4]
-
Platelet Aggregation Inhibition [4]
-
Anticholinergic Properties [4]
-
Cholesterol Lowering Effects [4]
It is plausible that this compound may exhibit one or more of these activities, making it a candidate for bioactivity screening in these areas.
Proposed Experimental Workflow for Bioactivity Screening
For researchers initiating studies on this compound, a general workflow for preliminary bioactivity screening is proposed. This workflow is hypothetical and based on standard practices in natural product research.
Caption: Proposed workflow for initial bioactivity screening.
Hypothetical Signaling Pathway Involvement
Based on the anti-inflammatory and anticancer activities of related steroidal saponins, one could hypothesize the involvement of common signaling pathways such as NF-κB or p53. The following diagram illustrates a simplified representation of how a hypothetical bioactive compound might modulate the NF-κB pathway, a key regulator of inflammation.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents an uncharacterized molecule within the broader, biologically significant class of steroidal saponins. The complete absence of published biological data highlights a gap in the scientific record and an opportunity for novel research.
Future work should focus on:
-
Isolation and/or Synthesis: Securing a sufficient quantity of the pure compound for rigorous biological evaluation.
-
Broad-Based Bioactivity Screening: Utilizing a diverse panel of in vitro assays to identify any cytotoxic, antimicrobial, anti-inflammatory, or other significant biological effects.
-
Structural Elucidation: Confirmation of the compound's structure using modern spectroscopic techniques if isolated from a natural source.
-
Mechanism of Action Studies: Upon identification of a confirmed biological activity, subsequent experiments to determine the molecular targets and signaling pathways involved.
For professionals in drug development, this compound is a blank slate. Its structural similarity to other bioactive steroidal glycosides suggests a potential for therapeutic relevance, warranting its inclusion in natural product screening libraries.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biomedres.us [biomedres.us]
- 3. Integrative analysis of metabolome and transcriptome provides new insights into functional components of Lilii Bulbus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and biological activity of steroidal glycosides from the Lilium genus - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
The Putative Biosynthetic Pathway of Sceptrumgenin 3-O-lycotetraoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrumgenin 3-O-lycotetraoside is a steroidal saponin with potential pharmacological significance. While the complete biosynthetic pathway of this specific compound has not been fully elucidated, this technical guide outlines a putative pathway based on the well-established biosynthesis of other steroidal saponins. This document provides a comprehensive overview of the likely enzymatic steps, from the initial precursor, cholesterol, to the final glycosylated product. It includes representative experimental protocols for the characterization of key enzymes and quantitative analysis of the target molecule, along with a visualization of the proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and related compounds, and for professionals in drug development exploring novel sources of bioactive saponins.
Introduction
Steroidal saponins are a diverse class of plant secondary metabolites characterized by a steroidal aglycone linked to one or more sugar moieties. These compounds exhibit a wide range of biological activities, making them attractive for pharmaceutical and biotechnological applications. This compound belongs to this class, and understanding its biosynthesis is crucial for its sustainable production and potential bioengineering. This guide details the proposed biosynthetic route to this compound, which can be conceptually divided into two main stages: the biosynthesis of the aglycone, sceptrumgenin, from cholesterol, and the subsequent glycosylation to attach the lycotetraose sugar chain.
Putative Biosynthesis of the Aglycone: Sceptrumgenin
The biosynthesis of steroidal saponin aglycones generally originates from the isoprenoid pathway, leading to the formation of cholesterol.[1][2][3] The formation of the specific aglycone, sceptrumgenin, is proposed to involve a series of modifications to the cholesterol backbone, including hydroxylations, oxidations, and cyclizations, catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other enzymes.[1][2]
Cholesterol Biosynthesis
The biosynthesis of cholesterol in plants occurs through the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are condensed to form squalene, which is then epoxidized to 2,3-oxidosqualene. Cyclization of 2,3-oxidosqualene by cycloartenol synthase, followed by a series of enzymatic reactions, leads to the formation of cholesterol.[3][4]
Modification of Cholesterol to Sceptrumgenin
Following the synthesis of cholesterol, a series of largely uncharacterized, yet proposed, enzymatic reactions are required to form the sceptrumgenin aglycone. These modifications are likely catalyzed by a suite of cytochrome P450s and other enzymes that introduce the specific functional groups and stereochemistry of sceptrumgenin.
Biosynthesis of the Lycotetraose Moiety and Glycosylation
The lycotetraose sugar chain is a branched tetrasaccharide with the structure β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranose.[5][6] The assembly of this sugar chain and its attachment to the C3-hydroxyl group of sceptrumgenin is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[7][8]
The biosynthesis of the lycotetraose moiety involves the following proposed steps:
-
Activation of Monosaccharides: The individual monosaccharides (glucose, galactose, and xylose) are activated as UDP-sugars.
-
Sequential Glycosylation: A series of specific UGTs catalyze the sequential transfer of these activated sugars to the sceptrumgenin aglycone. The process is initiated by the attachment of the first sugar, likely galactose, to the C3-OH group of sceptrumgenin. Subsequent glycosyltransferases then add the remaining sugars in a specific order and with specific linkages to form the final lycotetraose chain.
Visualization of the Putative Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
The following sections provide representative methodologies for key experiments that would be necessary to elucidate and characterize the biosynthetic pathway of this compound.
Identification and Functional Characterization of Glycosyltransferases (UGTs)
Objective: To identify and characterize the UGTs responsible for the glycosylation of sceptrumgenin.
Methodology:
-
Candidate Gene Identification: Putative UGT genes are identified from the transcriptome of the source organism through homology-based searches using known steroidal saponin UGT sequences.
-
Gene Cloning and Expression: Candidate UGT genes are cloned into an expression vector (e.g., pET vectors for E. coli) and heterologously expressed.
-
Protein Purification: The recombinant UGTs are purified, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: The activity of the purified UGTs is assayed in vitro. A typical reaction mixture would contain:
-
Purified recombinant UGT
-
Sceptrumgenin aglycone (or a suitable precursor)
-
A specific UDP-sugar (e.g., UDP-glucose, UDP-galactose, UDP-xylose)
-
Appropriate buffer and cofactors (e.g., MgCl₂)
-
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the glycosylated products.[9][10]
Quantitative Analysis of this compound by HPLC-MS
Objective: To quantify the concentration of this compound in plant extracts or enzymatic assays.
Methodology:
-
Sample Preparation: Plant material is homogenized and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and diluted as necessary.[11]
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile is typically used to separate the components.[12][13]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source. Detection is performed in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions.[9][10]
-
Quantification: A calibration curve is generated using a purified standard of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Quantitative Data
As the biosynthesis of this compound is not yet fully characterized, specific quantitative data such as enzyme kinetics and yields are not available. The following tables provide a template for how such data could be presented once obtained.
Table 1: Representative Kinetic Parameters for a Putative Glycosyltransferase (UGT)
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |
| Sceptrumgenin | 50 | 1500 | 0.12 | 2400 |
| UDP-Galactose | 200 | 1800 | 0.15 | 750 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Representative Yields of this compound in Different Tissues
| Tissue | This compound (µg/g dry weight) |
| Leaf | 125.5 ± 15.2 |
| Root | 350.8 ± 25.7 |
| Stem | 85.3 ± 9.8 |
Note: The data presented are hypothetical and for illustrative purposes only.
Conclusion
This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. By leveraging the knowledge of general steroidal saponin biosynthesis, a logical and testable pathway has been proposed. The included representative experimental protocols offer a roadmap for researchers to elucidate the specific enzymes and intermediates involved in this pathway. Further research, including the identification and characterization of the specific cytochrome P450s and glycosyltransferases, will be essential to fully validate and complete our understanding of the biosynthesis of this potentially valuable natural product. The insights gained from such studies will be instrumental for the future metabolic engineering and sustainable production of this compound and other related saponins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the network of cholesterol biosynthesis in Paris polyphylla laid a base for efficient diosgenin production in plant chassis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic liberation of lycotetraose from the Solanum glycoalkaloid alpha-tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Advances in steroidal saponins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in steroidal saponins biosynthesis - ProQuest [proquest.com]
- 9. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Sceptrumgenin 3-O-lycotetraoside: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Sceptrumgenin 3-O-lycotetraoside
This compound is a steroidal saponin first isolated from the rhizomes of Polygonatum orientale[1]. Structurally, saponins are glycosides of steroids or triterpenoids and are known for a wide array of biological activities[2]. These activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, make them a subject of interest in drug discovery[2]. The general structure of steroidal saponins consists of a steroidal aglycone core linked to one or more sugar chains.
While specific biological screening data for this compound remains elusive in surveyed literature, the known activities of extracts from Polygonatum species provide a basis for expected biological potential.
Biological Activities of Polygonatum Species Extracts and Related Saponins
Extracts from the rhizomes of Polygonatum species have been reported to exhibit several significant biological activities. It is plausible that this compound contributes to these effects.
Antioxidant Activity
Methanol extracts of Polygonatum orientale rhizomes have been evaluated for their free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The ethyl acetate fraction of this extract demonstrated an IC50 value of 315.02 µg/ml, indicating antioxidant potential, though less potent than the butylated hydroxytoluene (BHT) control (IC50 of 42.3 µg/ml)[3][4].
Anticancer and Cytotoxic Effects
Steroidal saponins are widely recognized for their potential as anticancer agents. Saponins isolated from other Polygonatum species, such as dioscin from Polygonatum zanlanscianense, have been shown to inhibit the growth of human leukemia (HL-60) cells by inducing differentiation and apoptosis. Many saponins exert cytotoxic effects on various cancer cell lines.
Anti-inflammatory and Other Activities
The main active constituents of Polygonatum plants, including steroidal saponins, are associated with a range of pharmacological effects such as immunoregulatory, antibacterial, antiviral, hypoglycemic, and anti-osteoporotic activities[4].
Table 1: Summary of Biological Activities of Polygonatum Extracts and Related Saponins
| Activity | Test Substance | Assay/Model | Result | Reference |
| Antioxidant | Ethyl acetate fraction of P. orientale 80% methanol extract | DPPH free radical scavenging | IC50: 315.02 µg/ml | [3][4] |
| Anticancer | Dioscin (from P. zanlanscianense) | Human leukemia (HL-60) cells | Growth inhibition, induction of differentiation and apoptosis | |
| General Activities | Steroidal saponins from Polygonatum species | Various | Antitumor, immunoregulatory, anti-inflammatory, antibacterial, antiviral, hypoglycemic, lipid-lowering, anti-osteoporotic | [4] |
Generalized Experimental Protocols
The following are generalized methodologies for the isolation and preliminary biological screening of steroidal saponins like this compound, based on standard practices for this class of compounds.
Extraction and Isolation of Saponins
A common procedure for the extraction and isolation of saponins from plant material involves several steps of solvent partitioning and chromatography.
Preliminary Biological Screening Assays
Once isolated, the pure compound would undergo a battery of in vitro assays to determine its biological activities.
Conclusion
While direct experimental data on the biological activities of this compound is not currently available in the reviewed literature, its classification as a steroidal saponin from Polygonatum orientale suggests a strong potential for a range of pharmacological effects, including antioxidant, cytotoxic, and anti-inflammatory properties. The provided generalized protocols and workflows serve as a foundational guide for researchers aiming to investigate the biological profile of this and other related saponins. Further research is warranted to elucidate the specific activities of this compound and to determine its potential for therapeutic applications.
References
Discovery of Novel Steroidal Saponins in Lilium Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and preliminary bioactivity assessment of novel steroidal saponins isolated from various species of the genus Lilium. The genus Lilium, commonly known as lilies, is a rich source of structurally diverse steroidal saponins, which have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties.[1][2] This document outlines the key findings, presents quantitative data in a structured format, details the experimental protocols for isolation and analysis, and visualizes the underlying biochemical pathways and experimental workflows.
Newly Discovered Steroidal Saponins in Lilium Species
Phytochemical investigations into various Lilium species have led to the isolation and structural elucidation of numerous novel steroidal saponins. These compounds typically feature a spirostanol or furostanol-type aglycone with complex oligosaccharide chains attached. A summary of recently discovered novel saponins is presented below.
Data Presentation
Table 1: Novel Steroidal Saponins Isolated from Lilium Species
| Lilium Species | Novel Compound Name/Description | Saponin Type | Reference |
| Lilium regale | (25R)-27-O-[(S)-3-hydroxy-3-methylglutaroyl]-spirost-5-ene-3β,27-diol 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside | Spirostanol | [3] |
| Lilium regale | (25S)-spirost-5-ene-3β,17α,27-triol 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside | Spirostanol | [3] |
| Lilium brownii var. viridulum | 27-O-[(3S)-3-O-β-D-glucopyranosyl 3-methylglutaroyl]isonarthogenin 3-O-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | Spirostanol | [4] |
| Lilium brownii var. viridulum | (24S,25S)-3β,17α,24-trihydroxy-5α-spirostan-6-one 3-O-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | Spirostanol | [4] |
| Lilium brownii var. viridulum | 26-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosylnuatigenin 3-O-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | Furostanol | [4] |
| Lilium brownii var. colchesteri | 26-O-β-D-glucopyranosylnuatigenin 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside | Furostanol | [5] |
| Lilium brownii var. colchesteri | 27-O-(3-hydroxy-3-methylglutaroyl)isonarthogenin 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside | Spirostanol | [5] |
| Lilium brownii | 3-O-{α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside}-(22R,25R)-5α-spirosolane-3β-ol | Isospirostanol | [6] |
| Lilium candidum | Five novel spirostanol saponins and one novel furostanol saponin were reported, featuring a common branched triglycoside moiety. | Spirostanol & Furostanol |
Table 2: Quantitative Analysis of Steroidal Glycosides in Lilium longiflorum
| Plant Organ | Total Steroidal Glycosides (mg/g DW) | Steroidal Glycoalkaloids (mg/g DW) | Furostanol Saponins (mg/g DW) |
| Flower Buds | 12.02 ± 0.36 | 8.49 ± 0.30 | 3.53 ± 0.06 |
| Upper Stems | 7.73 ± 0.18 | 4.86 ± 0.11 | 2.87 ± 0.07 |
| Lower Stems | 10.09 ± 0.23 | 5.22 ± 0.16 | 4.87 ± 0.13 |
| Leaves | 9.36 ± 0.27 | 6.91 ± 0.22 | 2.45 ± 0.05 |
| Bulbs | 7.37 ± 0.24 | 5.83 ± 0.15 | 1.54 ± 0.09 |
| Fleshy Roots | 5.61 ± 0.11 | 1.24 ± 0.04 | 4.37 ± 0.07 |
| Contractile Roots | 4.49 ± 0.14 | 1.15 ± 0.05 | 3.34 ± 0.09 |
| Data adapted from a study on L. longiflorum, providing an example of quantitative distribution. DW = Dry Weight.[7] |
Experimental Protocols
The discovery of novel steroidal saponins relies on a series of systematic experimental procedures, from extraction to purification and structural analysis, followed by bioactivity screening.
General Protocol for Isolation and Purification
This protocol represents a generalized workflow for the extraction and isolation of steroidal saponins from fresh Lilium bulbs.
-
Plant Material Preparation: Fresh bulbs of the desired Lilium species are collected, washed, and minced.
-
Extraction: The minced plant material is extracted exhaustively with methanol (MeOH) at room temperature. The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane (to remove lipids), chloroform (CHCl₃), and n-butanol (n-BuOH). The saponin-rich fraction is typically concentrated in the n-BuOH layer.
-
Column Chromatography (CC): The n-BuOH fraction is subjected to column chromatography over a solid phase like silica gel or Diaion HP-20.
-
Silica Gel CC: Elution is performed with a gradient of CHCl₃-MeOH-H₂O. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Diaion HP-20 CC: The column is washed with water to remove sugars and then eluted with increasing concentrations of aqueous MeOH.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative reversed-phase HPLC (e.g., on an ODS column) using a mobile phase typically consisting of a gradient of acetonitrile (ACN) and water or methanol and water.[8]
-
Purity Assessment: The purity of isolated compounds is confirmed by analytical HPLC.
Protocol for Structural Elucidation
The structures of the purified saponins are determined through a combination of chemical and spectroscopic methods.
-
Acid Hydrolysis:
-
An aliquot of the purified saponin is heated with an acid (e.g., 1M HCl) to cleave the glycosidic bonds.
-
The reaction mixture is partitioned to separate the water-soluble monosaccharides from the lipid-soluble aglycone.
-
The aglycone's structure is partially identified by comparing its spectroscopic data with known compounds.
-
The monosaccharides in the aqueous layer are identified and their absolute configurations (D/L) are determined, often by derivatization followed by GC analysis or by specific enzymatic reactions.
-
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the intact saponin. Tandem MS (MS/MS) experiments provide information about the sequence of the sugar units through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information about the type of aglycone (e.g., number of methyl signals) and the number and nature of the sugar units (e.g., anomeric proton and carbon signals).
-
2D NMR: A suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) is essential for the complete structural assignment.
-
COSY & TOCSY: Establish proton-proton correlations within each sugar residue and the aglycone.
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the linkage points between sugar units and the attachment site of the sugar chain to the aglycone.
-
-
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of novel compounds on cancer cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, SMMC-7721 hepatocellular carcinoma cells) are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the purified saponin (e.g., ranging from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Protocol for Apoptosis Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Cells are treated with the saponin at its IC₅₀ concentration for 24-48 hours. After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Generalized workflow for the isolation and characterization of novel steroidal saponins.
References
- 1. Lilium brownii/Baihe as Nutraceuticals: Insights into Its Composition and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total saponins from Lilium lancifolium: a promising alternative to inhibit the growth of gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins from the bulbs of Lilium regale and L. henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New steroidal saponins from the bulbs of Lilium brownii var. viridulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal saponins and alkaloids from the bulbs of Lilium brownii var. colchesteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two New Isospirostanol-Type Saponins from the Bulbs of Lilium Brownii and Their Anti-Hepatocarcinogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Sceptrumgenin 3-O-lycotetraoside from Plant Material
Introduction
Sceptrumgenin 3-O-lycotetraoside is a steroidal saponin with potential applications in drug development due to the diverse pharmacological activities associated with this class of compounds. This document provides a detailed protocol for the extraction and purification of this compound from plant material. The methodology is based on established principles for the isolation of steroidal saponins and is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. While a specific plant source for this compound is not definitively established in publicly available literature, this protocol is designed for a representative plant source, such as the bulbs of a Lilium species, and can be adapted for other plant materials rich in steroidal saponins.
Data Summary
The following table summarizes the key quantitative parameters for the extraction and purification process. These values are representative and may require optimization depending on the specific plant material and laboratory conditions.
| Parameter | Value | Notes |
| Extraction | ||
| Plant Material (Dry Weight) | 1 kg | Finely powdered |
| Extraction Solvent | 80% Ethanol (v/v) | |
| Solvent to Solid Ratio | 10:1 (L:kg) | 10 L of 80% ethanol per 1 kg of plant material |
| Extraction Temperature | 60°C | |
| Extraction Time per Cycle | 2 hours | |
| Number of Extraction Cycles | 3 | |
| Purification | ||
| n-Butanol Partitioning Volume | Equal to the aqueous extract volume | Performed in a separatory funnel |
| Diethyl Ether for Precipitation | 5 volumes relative to n-butanol extract | Added to the concentrated n-butanol extract |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (200-300 mesh) | |
| Mobile Phase Gradient | Chloroform:Methanol:Water | Starting with a lower polarity and gradually increasing the polarity |
| Expected Yield | ||
| Crude Saponin Extract | 20-50 g | |
| Purified Compound | 100-500 mg | Highly dependent on the concentration in the source material |
Experimental Protocols
Preparation of Plant Material
-
Obtain fresh plant material (e.g., bulbs of a Lilium species).
-
Wash the material thoroughly with deionized water to remove any soil and debris.
-
Slice the material into thin pieces and dry in a ventilated oven at 50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill.
Extraction of Crude Saponins
-
Macerate 1 kg of the dried plant powder in 10 L of 80% aqueous ethanol.
-
Heat the mixture to 60°C and stir continuously for 2 hours.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh 80% ethanol.
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The final volume should be approximately 1 L of aqueous extract.
Liquid-Liquid Partitioning
-
Transfer the concentrated aqueous extract to a 2 L separatory funnel.
-
Add an equal volume of n-butanol and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper n-butanol layer.
-
Repeat the partitioning of the aqueous layer two more times with fresh n-butanol.
-
Combine the n-butanol fractions and concentrate under reduced pressure at 60°C until the volume is reduced to approximately 200 mL.
Precipitation of Crude Saponins
-
Slowly add the concentrated n-butanol extract to 1 L of diethyl ether while stirring continuously.
-
A precipitate will form. Allow the mixture to stand for at least 2 hours to ensure complete precipitation.
-
Decant the diethyl ether and collect the precipitate by filtration.
-
Wash the precipitate with a small amount of fresh diethyl ether and dry in a vacuum desiccator. This yields the crude saponin extract.
Column Chromatographic Purification
-
Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as chloroform.
-
Dissolve a portion of the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried saponin-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol and water (e.g., Chloroform:Methanol:Water in ratios from 90:10:1 to 60:40:4).
-
Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid reagent, which turns purple/blue in the presence of saponins upon heating).
-
Combine the fractions containing the target compound, this compound, based on the TLC analysis.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified compound.
Final Purification
-
Dissolve the partially purified compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then place it at 4°C to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: Overall workflow for the extraction of this compound.
Caption: Detailed steps for the purification of this compound.
Application Notes and Protocols for the Structure Determination of Sceptrumgenin 3-O-lycotetraoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Sceptrumgenin 3-O-lycotetraoside, a steroidal saponin, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein, along with representative data, serve as a practical resource for the characterization of this and structurally related natural products.
Note on Data: Direct experimental NMR data for this compound is not publicly available. The quantitative data presented in this document is a composite, meticulously assembled from published data of the structurally analogous aglycone, Nuatigenin, and the lycotetraose sugar moiety from a related glycoside. This approach provides a reliable and instructive model for the structural analysis of the target compound.
Introduction to this compound and the Role of NMR
This compound is a complex steroidal saponin. Its structure consists of a steroidal aglycone (Sceptrumgenin) and a tetrasaccharide chain (lycotetraose) attached at the C-3 position. The complete and unambiguous determination of its three-dimensional structure is crucial for understanding its biological activity and potential therapeutic applications.
NMR spectroscopy is the most powerful analytical technique for the de novo structure elucidation of such complex natural products in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, establishing through-bond and through-space connectivities, and ultimately defining the constitution and relative stereochemistry of the molecule.
Data Presentation: Representative NMR Data
The following tables summarize the compiled ¹H and ¹³C NMR chemical shift data for the aglycone and sugar moieties of this compound. These values are essential for the comparison and verification of experimentally acquired data.
Table 1: ¹³C NMR Chemical Shift Data (δC) in Pyridine-d₅
| Position | Aglycone (Nuatigenin) | Sugar (Lycotetraose) | Position | Sugar (Lycotetraose) |
| 1 | 37.3 | Gal-1 | 105.8 | Glc II-1 |
| 2 | 30.1 | Gal-2 | 74.5 | Glc II-2 |
| 3 | 78.1 | Gal-3 | 71.6 | Glc II-3 |
| 4 | 38.8 | Gal-4 | 80.1 | Glc II-4 |
| 5 | 140.9 | Gal-5 | 76.9 | Glc II-5 |
| 6 | 121.6 | Gal-6 | 62.2 | Glc II-6 |
| 7 | 32.1 | Xyl-1 | 107.1 | |
| 8 | 31.5 | Xyl-2 | 75.3 | |
| 9 | 50.1 | Xyl-3 | 78.1 | |
| 10 | 36.8 | Xyl-4 | 71.1 | |
| 11 | 21.1 | Xyl-5 | 67.2 | |
| 12 | 39.9 | Glc I-1 | 105.1 | |
| 13 | 40.4 | Glc I-2 | 83.5 | |
| 14 | 56.3 | Glc I-3 | 78.1 | |
| 15 | 32.2 | Glc I-4 | 71.7 | |
| 16 | 81.1 | Glc I-5 | 78.3 | |
| 17 | 62.9 | Glc I-6 | 62.8 | |
| 18 | 16.3 | |||
| 19 | 19.4 | |||
| 20 | 41.8 | |||
| 21 | 14.6 | |||
| 22 | 112.5 | |||
| 23 | 31.7 | |||
| 24 | 29.1 | |||
| 25 | 30.4 | |||
| 26 | 66.9 | |||
| 27 | 17.3 |
Table 2: ¹H NMR Chemical Shift Data (δH, J in Hz) in Pyridine-d₅
| Position | Aglycone (Nuatigenin) | Sugar (Lycotetraose) | Position | Sugar (Lycotetraose) |
| 3-H | 3.95 (m) | Gal-1' | 4.88 (d, 7.5) | Glc II-1'''' |
| 6-H | 5.35 (br d, 5.0) | Gal-2' | 4.35 (t, 8.0) | Glc II-2'''' |
| 16-H | 4.80 (dd, 8.0, 8.0) | Gal-3' | 4.20 (dd, 8.0, 3.0) | Glc II-3'''' |
| 18-H₃ | 0.85 (s) | Gal-4' | 4.40 (br d, 3.0) | Glc II-4'''' |
| 19-H₃ | 1.05 (s) | Gal-5' | 3.85 (m) | Glc II-5'''' |
| 21-H₃ | 0.98 (d, 7.0) | Gal-6'a | 4.38 (dd, 11.5, 5.0) | Glc II-6''''a |
| 26-H₂ | 3.70 (m), 3.60 (m) | Gal-6'b | 4.28 (dd, 11.5, 8.0) | Glc II-6''''b |
| 27-H₃ | 0.68 (d, 6.0) | Xyl-1'' | 5.15 (d, 7.5) | |
| Xyl-2'' | 4.15 (t, 8.0) | |||
| Xyl-3'' | 4.25 (t, 8.5) | |||
| Xyl-4'' | 4.18 (m) | |||
| Xyl-5''a | 4.05 (dd, 11.0, 5.0) | |||
| Xyl-5''b | 3.35 (t, 11.0) | |||
| Glc I-1''' | 5.35 (d, 7.8) | |||
| Glc I-2''' | 4.30 (t, 8.0) | |||
| Glc I-3''' | 4.22 (t, 8.5) | |||
| Glc I-4''' | 4.15 (t, 8.5) | |||
| Glc I-5''' | 3.95 (m) | |||
| Glc I-6'''a | 4.45 (dd, 11.5, 5.0) | |||
| Glc I-6'''b | 4.30 (dd, 11.5, 8.0) |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure determination of this compound are provided below.
3.1 Sample Preparation
-
Compound Isolation: Isolate and purify this compound using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve >95% purity.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified sample for ¹H NMR and 15-20 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.5 mL of high-purity deuterated pyridine (Pyridine-d₅). Pyridine-d₅ is an excellent solvent for steroidal saponins, often providing better signal dispersion compared to other solvents.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2 NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Pulse Program: zg30 or zgcppr (with water suppression if necessary)
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 s
-
Relaxation Delay (D1): 2-5 s
-
Number of Scans (NS): 16-64
-
Temperature: 298 K
-
-
1D ¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 200-250 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024-4096
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width (SW): Same as 1D ¹H in both dimensions
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2 (edited, for CH, CH₂, and CH₃ differentiation)
-
¹H Spectral Width (F2): Same as 1D ¹H
-
¹³C Spectral Width (F1): Same as 1D ¹³C
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-32 per increment
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width (F2): Same as 1D ¹H
-
¹³C Spectral Width (F1): Same as 1D ¹³C
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-64 per increment
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Pulse Program: roesygpph
-
Spectral Width (SW): Same as 1D ¹H in both dimensions
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-64 per increment
-
Mixing Time: 200-500 ms
-
Visualization of Experimental Workflow and Structural Elucidation Logic
The following diagrams, generated using Graphviz, illustrate the key workflows and logical connections in the NMR-based structure determination process.
Application Notes and Protocols for Sceptrumgenin 3-O-lycotetraoside in Cancer Cell Line Studies
Disclaimer: Information on "Sceptrumgenin 3-O-lycotetraoside" and its specific effects on cancer cell lines is not available in the public domain. The following application notes and protocols are a generalized example based on common methodologies used in the study of novel anti-cancer compounds. The data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a novel steroidal saponin with potential as an anti-cancer agent. This document provides a comprehensive overview of its putative effects on cancer cell lines, focusing on its mechanism of action, including the induction of apoptosis and modulation of key signaling pathways. The protocols detailed below are intended to guide researchers in the preliminary investigation of this compound's efficacy and molecular targets in an in vitro setting.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound have been evaluated across a panel of human cancer cell lines. The following tables summarize the key quantitative findings.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 1.2 |
| A549 | Lung Carcinoma | 6.5 ± 0.9 |
| HCT116 | Colorectal Carcinoma | 4.8 ± 0.6 |
| HeLa | Cervical Cancer | 7.3 ± 1.1 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 2.5 | 15.8 ± 2.1 | 5.4 ± 0.7 |
| 5.0 | 35.2 ± 3.5 | 12.8 ± 1.5 |
| 10.0 | 58.6 ± 4.9 | 25.1 ± 2.8 |
Table 3: Effect of this compound on Key Apoptotic and Signaling Proteins in HCT116 Cells (24h Treatment at 5 µM)
| Protein | Fold Change (Treated vs. Control) | p-value |
| Cleaved Caspase-3 | 4.2 ± 0.5 | < 0.01 |
| Cleaved Caspase-9 | 3.8 ± 0.4 | < 0.01 |
| Bax | 2.5 ± 0.3 | < 0.05 |
| Bcl-2 | 0.4 ± 0.1 | < 0.05 |
| p-ERK1/2 | 0.3 ± 0.05 | < 0.01 |
| p-p38 | 2.8 ± 0.3 | < 0.05 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins.
-
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase-3, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Visualizations
This compound is hypothesized to induce apoptosis through the intrinsic pathway and by modulating the MAPK signaling cascade. The following diagrams illustrate these proposed mechanisms.
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Application Notes and Protocols for Antimicrobial Activity Assays of Novel Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrumgenin 3-O-lycotetraoside is a steroidal saponin that holds potential as a novel antimicrobial agent. This document provides detailed protocols for determining its in vitro antimicrobial activity using standard and widely accepted methods: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion Susceptibility Test for a qualitative assessment of antimicrobial efficacy. These assays are fundamental in the preliminary screening and evaluation of new antimicrobial compounds.
Data Presentation
Quantitative data from the antimicrobial assays should be meticulously recorded and organized. The following tables provide a template for summarizing the experimental results for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 | ||
| (Add other relevant strains) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| (Add other relevant strains) |
Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay
| Test Microorganism | Strain ID | Disk Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin) Zone (mm) | Interpretation (Susceptible/Intermediate/Resistant) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| (Add other relevant strains) |
Experimental Protocols
Broth Microdilution Method for MIC and MBC Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[1][2][3][4]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin, Amphotericin B)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of Inoculum: From a fresh culture (18-24 hours), select isolated colonies and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column, add 50 µL of the this compound stock solution (at 2x the highest desired concentration) and mix. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[1]
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto a suitable agar medium. Incubate the agar plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[5][6][7]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Forceps
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[5][6]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate 60 degrees and repeat the swabbing two more times.[5][6][7]
-
Disk Preparation and Application: Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[7] Ensure the disks are firmly in contact with the agar. Place a positive control antibiotic disk on the same plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is yet to be elucidated, saponins, in general, are known to exert their antimicrobial effects through various mechanisms. A primary proposed mechanism involves interaction with the cell membrane. The amphipathic nature of saponins allows them to intercalate into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of intracellular components and ultimately leading to cell death.
Caption: Proposed mechanism of antimicrobial action for saponins.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Effects of Sceptrumgenin 3-O-lycotetraoside
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. Sceptrumgenin 3-O-lycotetraoside is a saponin that has been investigated for its potential anti-inflammatory properties. This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on its impact on pro-inflammatory mediators and key signaling pathways in a cellular model of inflammation.
Recent studies have explored the anti-inflammatory mechanisms of various plant-derived compounds, often involving the inhibition of inflammatory pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2][3] These pathways are crucial regulators of the expression of pro-inflammatory genes, including cytokines and enzymes responsible for producing inflammatory mediators.[1][4] The protocols outlined below are designed to investigate whether this compound can modulate these pathways to exert its anti-inflammatory effects.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the in vitro anti-inflammatory assays of this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 96.5 | ± 4.8 |
| 50 | 94.1 | ± 5.3 |
| 100 | 92.8 | ± 4.9 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition | IC50 (µM) |
| Control | 1.2 ± 0.2 | - | |
| LPS (1 µg/mL) | 25.4 ± 1.8 | 0 | |
| LPS + this compound (1 µM) | 22.1 ± 1.5 | 13.0 | |
| LPS + this compound (10 µM) | 15.3 ± 1.1 | 39.8 | 22.5 |
| LPS + this compound (50 µM) | 8.7 ± 0.9 | 65.7 | |
| LPS + Dexamethasone (1 µM) | 5.4 ± 0.5 | 78.7 |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Treatment | TNF-α (pg/mL) | % Inhibition (TNF-α) | IL-6 (pg/mL) | % Inhibition (IL-6) | IL-1β (pg/mL) | % Inhibition (IL-1β) |
| LPS (1 µg/mL) | 1250 ± 85 | 0 | 1800 ± 110 | 0 | 950 ± 70 | 0 |
| LPS + this compound (10 µM) | 875 ± 60 | 30.0 | 1170 ± 95 | 35.0 | 665 ± 55 | 30.0 |
| LPS + this compound (50 µM) | 450 ± 40 | 64.0 | 630 ± 50 | 65.0 | 380 ± 30 | 60.0 |
Table 4: Effect on Protein Expression of Inflammatory Mediators
| Treatment | iNOS (relative expression) | COX-2 (relative expression) |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + this compound (50 µM) | 0.35 ± 0.08 | 0.42 ± 0.09 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies).
-
2. Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
3. Nitric Oxide (NO) Assay (Griess Test)
-
After 24 hours of treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
5. Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or the total protein.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK (p38) signaling pathway in inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sceptrumgenin 3-O-lycotetraoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrumgenin 3-O-lycotetraoside is a steroidal saponin with potential for development as a research tool in various biological studies. This document provides detailed application notes and experimental protocols to facilitate the investigation of its biological activities, particularly its effects on cell viability, apoptosis, and cell cycle progression. The following sections offer a guide for researchers to characterize the bioactivity of this compound and similar novel compounds.
Potential Research Applications
-
Anticancer Drug Discovery: Initial screening for cytotoxic effects against various cancer cell lines to identify potential therapeutic leads.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which this compound exerts its biological effects, such as the induction of apoptosis or cell cycle arrest.
-
Tool for Cell Biology Research: Use as a chemical probe to study fundamental cellular processes like programmed cell death and cell division.
Data Presentation
The following tables represent hypothetical data for the purpose of illustrating how to present quantitative results from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h Treatment |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 25.7 ± 2.5 |
| MCF-7 (Breast Cancer) | 18.9 ± 2.1 |
| Jurkat (T-cell Leukemia) | 8.5 ± 1.2 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 3.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 µM) | 28.4 ± 3.1 | 15.2 ± 2.0 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Propidium Iodide Staining)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 55.2 ± 4.5 | 28.1 ± 3.0 | 16.7 ± 2.1 |
| This compound (15 µM) | 20.3 ± 2.8 | 35.9 ± 3.5 | 43.8 ± 4.2 |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of this compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sceptrumgenin 3-O-lycotetraoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sceptrumgenin 3-O-lycotetraoside, a steroidal saponin primarily isolated from the roots of Asparagus racemosus.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions.
Issue 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is critical. For steroidal saponins like this compound, polar solvents are generally most effective. Methanol has been shown to yield the highest total saponin content from Asparagus racemosus roots.[1] Consider using aqueous mixtures of solvents, such as 60% aqueous methanol, which has demonstrated the highest overall extraction yield.[1] |
| Suboptimal Extraction Temperature | Higher temperatures can enhance solubility and diffusion rates, but excessive heat may degrade the glycoside structure.[2] An optimal temperature range of 50-60°C is often a good starting point for saponin extraction.[3] |
| Insufficient Extraction Time | The extraction process may not be long enough to allow for complete diffusion of the target compound from the plant matrix. Experiment with increasing the extraction time, for example, by performing multiple extractions on the same plant material. |
| Inadequate Particle Size of Plant Material | Large particle sizes reduce the surface area available for solvent penetration. Grinding the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve) can significantly improve extraction efficiency.[1] |
| Plant Material Variability | The concentration of saponins can vary significantly depending on the geographical source, harvest time, and storage conditions of the plant material.[4][5] It is advisable to source high-quality, certified plant material and ensure proper drying and storage to minimize degradation. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Recommended Solution |
| Presence of Lipophilic Compounds (Fats and Waxes) | These compounds can interfere with subsequent purification steps. A preliminary defatting step using a non-polar solvent like n-hexane or petroleum ether on the powdered plant material before the main extraction is highly recommended.[6] |
| Co-extraction of Sugars and Other Polar Compounds | These are often extracted along with saponins. A common purification step involves dissolving the crude extract in water and then performing a liquid-liquid extraction with n-butanol. The saponins will preferentially partition into the n-butanol phase, leaving many of the highly polar impurities in the aqueous phase.[7] |
| Presence of Pigments and Other interfering substances | Activated charcoal can be used to decolorize the extract. However, it should be used with caution as it may also adsorb some of the target saponin. |
Issue 3: Degradation of this compound
| Potential Cause | Recommended Solution |
| Enzymatic Hydrolysis | The plant material contains enzymes that can hydrolyze the glycosidic bonds of the saponin. To deactivate these enzymes, it is recommended to treat the fresh plant material with heat (e.g., autoclaving) or to use organic solvents like methanol or ethanol for the initial extraction, as they also have a denaturing effect on enzymes. |
| Acidic Conditions | Strong acidic conditions can lead to the hydrolysis of the sugar moieties from the saponin. It is important to maintain a neutral pH during the extraction process. |
| High Temperatures during Solvent Evaporation | Concentrating the extract at high temperatures can lead to thermal degradation. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., below 50°C). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The roots of Asparagus racemosus are the most reported source of a wide range of steroidal saponins and are therefore the recommended starting material.[3][4]
Q2: Which solvent system is best for the initial extraction?
A2: Based on studies on total saponin content from Asparagus racemosus, methanol has shown the highest extraction efficiency for saponins.[1] A 60% aqueous methanol solution has also been reported to provide the highest overall extract yield.[1]
Q3: How can I remove fats and oils from my crude extract?
A3: A defatting step is recommended prior to the main extraction. This can be achieved by macerating or performing a Soxhlet extraction of the dried plant powder with a non-polar solvent such as n-hexane or petroleum ether.[6]
Q4: What is a common method for the initial purification of the crude extract?
A4: After the initial solvent extraction and concentration, a common and effective method is to dissolve the crude extract in water and then perform a liquid-liquid partition with n-butanol. Saponins will be enriched in the n-butanol layer.[7]
Q5: What techniques can be used for the final purification of this compound?
A5: For high-purity isolation, chromatographic techniques are essential. Column chromatography using silica gel is a common initial step.[8] For finer separation and purification, High-Performance Liquid Chromatography (HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC) are highly effective methods.[3][9]
Data Presentation
Table 1: Comparison of Extraction Solvents for Total Saponin Content from Asparagus racemosus Roots
| Solvent | Total Saponin Content (mg Escin Equivalents/g of sample) | Reference |
| Methanol | 579.4 ± 2.85 | [1] |
| 60% Aqueous Methanol | Not explicitly measured for saponin content, but highest overall yield | [1] |
| Ethanol | Lower than Methanol | [1] |
| 60% Aqueous Ethanol | Lower than 60% Aqueous Methanol | [1] |
| Acetone | Lower than Methanol | [1] |
| 60% Aqueous Acetone | Lower than 60% Aqueous Ethanol | [1] |
| Water | Lower than Methanol | [1] |
| Chloroform | Significantly lower than polar solvents | [1] |
| Dichloromethane | Significantly lower than polar solvents | [1] |
| Ethyl Acetate | Significantly lower than polar solvents | [1] |
| Toluene | Lowest Saponin Content (70.86 mg ESE/g) | [1] |
Note: This data represents the total saponin content and not specifically this compound. However, it provides a strong indication of the most effective solvents for extracting this class of compounds.
Experimental Protocols
General Protocol for Extraction and Preliminary Purification of Steroidal Saponins from Asparagus racemosus Roots
-
Plant Material Preparation:
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Thoroughly wash and dry the roots of Asparagus racemosus.
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Grind the dried roots into a fine powder (e.g., 40-mesh).
-
-
Defatting (Optional but Recommended):
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Macerate the root powder in n-hexane (1:5 w/v) for 24 hours or perform a Soxhlet extraction for 6-8 hours.
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Discard the n-hexane and air-dry the defatted powder.
-
-
Extraction:
-
Macerate the defatted powder in methanol (1:10 w/v) at 50-60°C for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Pool the methanolic extracts.
-
-
Concentration:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
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Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of n-butanol.
-
Separate the layers and repeat the partitioning of the aqueous layer with n-butanol two more times.
-
Combine the n-butanol fractions.
-
-
Final Concentration:
-
Wash the combined n-butanol fraction with a small amount of distilled water to remove any remaining water-soluble impurities.
-
Concentrate the n-butanol fraction under reduced pressure to yield a crude saponin extract enriched with this compound.
-
-
Further Purification:
-
The enriched saponin extract can be further purified using column chromatography on silica gel, followed by preparative HPLC or HPCPC to isolate pure this compound.
-
Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparative and Rapid Purification of Saponins from Asparagus racemosus Root by High Performance Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sceptrumgenin 3-O-lycotetraoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sceptrumgenin 3-O-lycotetraoside and other related steroidal saponins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a steroidal saponin, a class of naturally occurring plant glycosides. Its purification is challenging due to several factors:
-
Structural Complexity: It possesses a large, complex structure with a molecular formula of C₅₀H₇₈O₂₂ and a molecular weight of 1031.14 g/mol [1]. This complexity means it often exists in a mixture with other structurally similar saponins, making separation difficult.
-
Co-extraction of Impurities: During the initial extraction from plant material, other compounds such as polysaccharides, proteins, and flavonoids are often co-extracted, which can interfere with purification steps[2][3].
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Lack of a Strong Chromophore: Like many saponins, this compound does not have a strong UV-absorbing chromophore, making its detection by standard HPLC-UV methods challenging[4][5].
Q2: What are the initial steps for extracting this compound from plant material?
The typical initial step is a solvent extraction of the dried and powdered plant material (e.g., leaves of Cestrum species). A common method involves extraction with a polar solvent like methanol or 80% ethanol[6][7]. This is often followed by a partitioning step to remove non-polar impurities.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is usually necessary. The most common techniques include:
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Macroporous Resin Chromatography: This is often used as an initial clean-up step to enrich the saponin fraction from the crude extract.
-
Reversed-Phase (RP) Chromatography: RP-HPLC is a powerful technique for separating individual saponins. C18 columns are frequently used with mobile phases consisting of acetonitrile-water or methanol-water gradients[4][8].
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the separation and purification of steroidal saponins and offers advantages in terms of sample loading and recovery[9][10].
Q4: How can I detect this compound during chromatography if it has poor UV absorbance?
To overcome the challenge of poor UV absorbance, the following detectors are recommended:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for saponin detection[4][11].
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, and also offers structural information for identification[11].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of crude saponin extract | Incomplete extraction from plant material. | - Increase extraction time or perform multiple extraction cycles.- Use a more polar solvent system (e.g., higher percentage of water in the alcohol).- Ensure the plant material is finely powdered to maximize surface area. |
| Broad or tailing peaks in HPLC | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase composition. | - Reduce the sample injection volume or concentration.- Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions.- Optimize the gradient profile and solvent composition. |
| Poor resolution between saponin peaks | - Suboptimal mobile phase.- Inefficient column. | - Adjust the gradient slope; a shallower gradient can improve resolution.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different stationary phase or a smaller particle size for higher efficiency. |
| No peaks detected with UV detector | Saponins have weak or no UV chromophores. | - Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)[4][11]. |
| Presence of many non-saponin impurities in the purified fraction | Ineffective initial cleanup. | - Incorporate a solid-phase extraction (SPE) step before HPLC.- Use macroporous resin chromatography for preliminary purification. |
| Irreproducible retention times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure precise mobile phase preparation and adequate mixing.- Use a column oven to maintain a constant temperature.- Flush the column after each run and use a guard column to extend its lifespan. |
Experimental Protocols
General Extraction Protocol for Steroidal Saponins from Cestrum Species
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Preparation of Plant Material: Air-dry the leaves of the Cestrum species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction will contain the saponins.
-
Drying: Evaporate the n-butanol fraction to dryness to yield the crude saponin mixture.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 analytical or semi-preparative column (e.g., 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient could be:
-
0-10 min: 20-40% B
-
10-30 min: 40-60% B
-
30-40 min: 60-80% B
-
40-45 min: 80-20% B (column wash and re-equilibration)
-
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: ELSD or MS.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for purity.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 139367-82-1 | [1] |
| Molecular Formula | C₅₀H₇₈O₂₂ | [1] |
| Molecular Weight | 1031.141120 g/mol | [1] |
| H-Bond Donor Count | 12 | [1] |
| H-Bond Acceptor Count | 22 | [1] |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. This compound (CAS No. 139367-82-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. Isolation and Identification of Pennogenin Tetraglycoside from Cestrum nocturnum (Solanaceae) and Its Antifungal Activity against Fusarium kuroshium, Causal Agent of Fusarium Dieback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonol glycosides and steroidal saponins from the leaves of Cestrum nocturnum and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic determination of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Cesdiurins I-III, steroidal saponins from Cestrum diurnum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Parameters for Sceptrumgenin 3-O-lycotetraoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of Sceptrumgenin 3-O-lycotetraoside and other structurally related saponins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during NMR analysis of complex glycosides like this compound.
Q1: I am observing a poor signal-to-noise (S/N) ratio in my ¹H NMR spectrum. What can I do to improve it?
A1: A low S/N ratio can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Increase Sample Concentration: If solubility permits, increase the concentration of your sample. However, be aware that very high concentrations can lead to peak broadening.[1][2]
-
Increase the Number of Scans (NS): Doubling the number of scans will increase the S/N ratio by a factor of √2. This is often the simplest solution for improving signal strength.
-
Check Shimming: Poor magnetic field homogeneity is a common cause of low S/N and broad peaks. Ensure the spectrometer is properly shimmed before acquisition.[1]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, allowing for good quality spectra on smaller amounts of sample.
-
Optimize Pulse Width (P1): Ensure the 90° pulse width is correctly calibrated for your sample and probe. An incorrect pulse width will lead to suboptimal signal excitation.
Q2: The peaks in my spectrum, especially in the sugar region (3.0-4.5 ppm), are broad and poorly resolved. How can I improve the resolution?
A2: Peak broadening in saponin spectra is a frequent challenge. Consider the following solutions:
-
Optimize Sample Temperature: Running the experiment at a slightly elevated temperature (e.g., 298 K to 313 K) can decrease the viscosity of the solution and improve molecular tumbling, leading to sharper lines.
-
Check for Aggregation: Saponins can form aggregates or micelles at higher concentrations, which leads to peak broadening. Try diluting your sample to see if the resolution improves.
-
Solvent Choice: The choice of deuterated solvent is crucial. Methanol-d₄, Pyridine-d₅, and DMSO-d₆ are commonly used for saponins.[3] Pyridine-d₅ can sometimes improve the dispersion of signals, especially for hydroxyl protons.[3]
-
pH Adjustment: The pH of the sample can affect the chemical shifts and line shapes of certain protons. While not always necessary, slight acidification or basification might improve spectral quality.
Q3: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum.
A3: Quaternary carbons often have long relaxation times and weak signals. The following experiments are essential for their assignment:
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the primary experiment for identifying quaternary carbons by observing their long-range correlations (2-4 bonds) to protons.
-
Optimize HMBC Parameters: Ensure the long-range coupling constant (J) in your HMBC experiment is optimized. A typical starting value is 8-10 Hz.[4] For very long-range correlations, specialized pulse sequences like LR-HSQMBC might be beneficial.[5]
-
Increase Relaxation Delay (D1): For quantitative ¹³C NMR or simply to observe quaternary carbons more effectively, a longer relaxation delay (e.g., 5-10 seconds) is necessary to allow for full magnetization recovery.
Q4: The anomeric proton signals of the sugar units are overlapping. How can I resolve them?
A4: Overlapping anomeric signals are common in oligosaccharide chains. Here are some strategies:
-
2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, spreading the signals into a second dimension and often resolving overlap.
-
TOCSY (Total Correlation Spectroscopy): By irradiating an anomeric proton, you can identify all the protons within that sugar's spin system, aiding in assignment even with overlap. Using a longer mixing time (80-120 ms) will reveal correlations further down the sugar chain.
-
HSQC-TOCSY: This experiment combines the benefits of both HSQC and TOCSY, providing excellent resolution for complex sugar moieties.[3]
-
-
Change of Solvent: As mentioned in A2, switching to a different deuterated solvent can alter the chemical shifts and potentially resolve overlapping signals.[2][3]
Experimental Protocols & Optimized Parameters
The following tables provide recommended starting parameters for key NMR experiments for this compound. These should be further optimized for your specific instrument and sample.
Table 1: Recommended Starting Parameters for 1D NMR Experiments
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Pulse Angle | 30° | 30° |
| Acquisition Time (AQ) | 2 - 4 s | 1 - 2 s |
| Relaxation Delay (D1) | 1 - 2 s | 2 - 5 s |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |
| Spectral Width (SW) | 12 - 16 ppm | 200 - 240 ppm |
| Temperature | 298 K | 298 K |
Table 2: Recommended Starting Parameters for 2D NMR Experiments
| Parameter | COSY | HSQC | HMBC | ROESY/NOESY |
| Pulse Program | cosygpmf | hsqcedetgpsisp2.2 | hmbcgplpndqf | roesyph.2, noesyph |
| Number of Scans (NS) | 2 - 8 | 4 - 16 | 16 - 64 | 16 - 64 |
| Relaxation Delay (D1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.5 s | 1.5 - 2.5 s |
| ¹J C-H (for HSQC) | N/A | 145 Hz | N/A | N/A |
| ⁿJ C-H (for HMBC) | N/A | N/A | 8 Hz | N/A |
| Mixing Time (for ROESY/NOESY) | N/A | N/A | N/A | 200 - 500 ms |
| Number of Increments | 256 - 512 | 256 - 512 | 256 - 512 | 256 - 512 |
Visualizing Experimental Workflows and Logic
The following diagrams illustrate key workflows and logical relationships in optimizing NMR experiments for this compound.
Caption: Troubleshooting workflow for common NMR spectral issues.
Caption: Logical pathway for structure elucidation using NMR.
References
Troubleshooting Sceptrumgenin 3-O-lycotetraoside Bioassay Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in bioassays involving Sceptrumgenin 3-O-lycotetraoside and other steroidal saponins. The information is designed to help researchers identify potential sources of experimental inconsistency and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a steroidal saponin. Steroidal saponins are a class of natural products known for a variety of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] The variability in bioassay results for these compounds can often be attributed to their complex structures and physicochemical properties.
Q2: Which bioassays are commonly used to evaluate the activity of steroidal saponins like this compound?
The most common in vitro bioassay for assessing the anticancer potential of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures cell viability.[4][5] Other cytotoxicity assays may also be employed to determine the extent to which a substance can cause cell damage or death.
Q3: What are the primary sources of variability in bioassays with natural products?
Variability in bioassays using natural products can arise from several factors. These include seasonal and geographical variations in the plant source from which the compound is isolated, which can affect its purity and composition.[6] Additionally, the inherent biological variability of the assay system (e.g., cell lines) and the experimental protocol itself can contribute to inconsistent results.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT Assay)
High variability between replicate wells or experiments is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range, a different solvent, or a solubilizing agent. Test the effect of the solvent alone as a control. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for both compound treatment and assay reagent (e.g., MTT) addition. Use a multichannel pipette for simultaneous addition of reagents to all wells. |
| Edge Effects | "Edge effects" can occur due to uneven temperature and humidity across the microplate. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Saponin-Induced Membrane Disruption | Saponins can directly interact with and disrupt cell membranes, which can interfere with assay readouts.[1][2] Consider using a cytotoxicity assay that measures a different endpoint, such as lactate dehydrogenase (LDH) release, to confirm results. |
Issue 2: Poor Solubility of this compound in Culture Medium
The complex structure of saponins can lead to poor solubility in aqueous solutions like cell culture media.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The initial solvent used to dissolve the compound is critical. Dimethyl sulfoxide (DMSO) is a common choice. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. |
| Precipitation Upon Dilution | The compound may precipitate when the stock solution is diluted into the aqueous culture medium. Prepare serial dilutions in a way that minimizes this "shock," for example, by adding the stock solution to the medium while vortexing gently. |
| Compound Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates and pipette tips can help minimize this issue. |
Experimental Protocols
Standard MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizing Experimental Workflow and Potential Issues
Diagram 1: General Workflow for a Cytotoxicity Bioassay
This diagram illustrates the key steps in a typical cytotoxicity assay, from cell culture to data analysis.
References
- 1. Size-Dependent Interactions of Lipid-Coated Gold Nanoparticles: Developing a Better Mechanistic Understanding Through Model Cell Membranes and in vivo Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shape-dependent gold nanoparticle interactions with a model cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen synthase kinase-3 beta induces apoptosis and mitotic catastrophe by disrupting centrosome regula… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Shibboleth Authentication Request [login.proxy.kib.ki.se]
- 6. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sceptrumgenin 3-O-lycotetraoside Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Sceptrumgenin 3-O-lycotetraoside?
Based on studies of other steroidal saponins, the primary factors influencing stability are:
-
Temperature: High temperatures can accelerate chemical reactions, leading to the degradation of saponin components.[1][2] For optimal stability, storage at low temperatures (-20°C or 4°C) is recommended.[1]
-
Humidity: High humidity environments can promote degradation, potentially due to hydrolysis or facilitating microbial growth.[1] Storage in a dry, low-humidity environment is crucial for preserving saponin integrity.[1]
-
pH: Saponins can undergo hydrolysis under acidic or alkaline conditions.[1] This can lead to the cleavage of the sugar chains (lycotetraose in this case) from the sceptrumgenin aglycone.
-
Light: Exposure to light, particularly UV radiation, can be a factor in the degradation of many pharmaceutical compounds. Photostability studies are recommended to assess this.
-
Microbial Contamination: Bacteria and fungi can possess enzymes like glycosidases that can deglycosylate saponins, initiating their degradation.[3][4]
Q2: What are the likely degradation products of this compound?
The initial and most common degradation pathway for saponins is the hydrolysis of the glycosidic bonds.[3] This would result in the loss of one or more sugar units from the lycotetraose chain, leading to the formation of:
-
Sceptrumgenin with a partially hydrolyzed sugar chain (trioside, dioside, monoside).
-
The aglycone, Sceptrumgenin, itself.
Further degradation of the sceptrumgenin (sapogenin) core can occur, often initiated by oxidation of the A-ring.[3]
Q3: How can I monitor the stability of my this compound sample?
Stability-indicating analytical methods are essential. A common and effective technique is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector. An effective HPLC method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of compound purity over time in solid-state. | Improper storage conditions (high temperature, humidity, light exposure). | Store the compound in a tightly sealed, light-resistant container at low temperature (-20°C is ideal) and low humidity. Consider storage in a desiccator. |
| Degradation observed in solution (e.g., for in vitro assays). | pH of the solvent, temperature, microbial contamination. | Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH, filter-sterilize, and store at 4°C or -20°C for short periods. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in biological assays. | Degradation of the test compound leading to variable active concentrations. | Perform a purity check of the stock solution using a stability-indicating analytical method (e.g., HPLC) before each experiment. Prepare fresh dilutions for each assay. |
| Appearance of new peaks in my chromatogram. | Formation of degradation products. | Conduct forced degradation studies to intentionally generate and identify potential degradation products. This will help in validating your analytical method as "stability-indicating." |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are intentionally stressful processes designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[5][6][7]
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours. For solid-state thermal stress, place the powdered compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., RP-HPLC with UV/MS detection).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) if necessary.
-
Data Presentation
Table 1: Factors Affecting the Stability of Steroidal Saponins
| Factor | Effect on Stability | Recommended Storage/Handling Conditions |
| Temperature | Increased degradation at higher temperatures.[1] | Store at low temperatures (-20°C or 4°C).[1] |
| Humidity | Accelerated degradation in high humidity.[1] | Store in a dry, low-humidity environment.[1] Use of desiccants is advised. |
| pH | Hydrolysis of glycosidic bonds in acidic or alkaline conditions.[1] | Maintain neutral pH for solutions. Use buffered systems where appropriate. |
| Light | Potential for photolytic degradation. | Store in light-resistant containers. |
| Oxygen | Potential for oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen, argon) for long-term storage. |
| Microbes | Enzymatic deglycosylation and degradation of the aglycone.[3] | Use sterile handling techniques and consider filter sterilization for solutions. |
Visualizations
Caption: General degradation pathway for a steroidal saponin.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Triterpenoid and Steroidal Saponins Differentially Influence Soil Bacterial Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
Technical Support Center: Refining HPLC Methods for Sceptrumgenin 3-O-lycotetraoside Isomers
Welcome to the technical support center for the chromatographic analysis of Sceptrumgenin 3-O-lycotetraoside and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining your High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in analyzing this compound and its isomers by HPLC?
A1: this compound, a steroidal saponin with the chemical formula C₅₀H₇₈O₂₂, presents several analytical challenges. Due to the lack of a strong chromophore in many saponins, UV detection can be problematic, often requiring low wavelengths (around 203-210 nm) where baseline stability can be an issue. The presence of multiple sugar moieties results in high polarity and structural complexity, making separation of closely related isomers, such as diastereomers or epimers, difficult. These isomers may only differ in the stereochemistry of one chiral center or the linkage of a sugar unit, leading to very similar retention times on standard reversed-phase columns.
Q2: Which type of HPLC column is most suitable for separating steroidal saponin isomers?
A2: For the separation of steroidal saponins and their isomers, reversed-phase columns are most commonly employed. C18 and ODS (octadecylsilyl) columns are the standard choices. For enhanced resolution of closely eluting isomers, columns with high carbon loading and end-capping are recommended to minimize interactions with residual silanols. In some cases, specialized columns, such as those with cholesteryl stationary phases, have been shown to be effective for separating saponin isomers like oleanane and ursane types, suggesting they could be beneficial for this compound isomers as well.[1]
Q3: What are the recommended mobile phases for the separation of this compound isomers?
A3: The most common mobile phases for the separation of saponins are mixtures of water with either methanol or acetonitrile.[2][3] Acetonitrile often provides better resolution for complex mixtures of isomers. To improve peak shape and resolution, the addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is often beneficial.[3] A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally necessary to resolve complex mixtures of saponin isomers.
Q4: What detection methods are recommended for this compound, which lacks a strong chromophore?
A4: Due to the poor UV absorption of many saponins, alternative detection methods are often preferred for quantitative analysis.[2][3]
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds like saponins.[2][3][4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and structural information, which is invaluable for identifying and differentiating between isomers.[2][3][4]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for different compounds.
-
UV Detection at Low Wavelengths: If other detectors are not available, UV detection at low wavelengths (e.g., 203-210 nm) can be used, but may suffer from baseline noise and interference from the mobile phase.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound isomers.
Issue 1: Poor Resolution of Isomer Peaks
Symptoms:
-
Co-eluting or overlapping peaks for the isomers.
-
Broad peaks with no clear separation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Try switching the organic modifier from methanol to acetonitrile or vice versa, as this can alter selectivity.[5] |
| Incorrect Column Choice | Ensure you are using a high-resolution reversed-phase column (e.g., C18 with high carbon load). Consider a longer column or a column with a smaller particle size to increase efficiency. In some cases, connecting two columns in series can improve separation.[6] |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures can sometimes improve resolution, while higher temperatures can decrease viscosity and improve efficiency. |
| Mobile Phase pH Not Optimized | For acidic or basic analytes, adjusting the pH of the mobile phase can significantly impact retention and selectivity. The addition of an acid like formic acid can improve peak shape for saponins.[7] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with the Stationary Phase | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if the issue is due to silanol interactions. Ensure your column is well end-capped. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. |
Issue 3: Baseline Noise or Drift
Symptoms:
-
Fluctuations or a gradual slope in the baseline, making it difficult to integrate peaks accurately.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated or Poorly Prepared Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly before use. |
| Detector Issues | Ensure the detector lamp is warmed up and stable. Clean the detector flow cell if necessary. For UV detection at low wavelengths, ensure the mobile phase components have low absorbance. |
| Pump Malfunction | Check for leaks in the pump and ensure proper mixing of the mobile phase components. |
| Column Bleed | This can occur with new columns or at high temperatures. Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Illustrative HPLC Method for Steroidal Saponin Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-40% B over 30 minutes, then to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer Temperature: 40°C, Gas Flow: 1.5 L/min) or MS |
Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in Sceptrumgenin 3-O-lycotetraoside bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in bioassays involving Sceptrumgenin 3-O-lycotetraoside and other steroidal saponins.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference when performing cytotoxicity assays with this compound?
A1: this compound, as a steroidal saponin, can present several sources of interference in standard cytotoxicity assays like the MTT, XTT, or WST-1 assays. These include:
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Direct Reduction of Assay Reagents: Saponins may have reducing properties that can directly convert the tetrazolium salts (e.g., MTT) to formazan, leading to a false-positive signal for cell viability.
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Interaction with Assay Reagents: The compound might interact with the assay reagents or the solubilizing agent, causing turbidity or precipitation, which can interfere with absorbance readings.
-
Membrane Permeabilization: Saponins are known to interact with cell membranes. At certain concentrations, they may cause minor membrane disruption that is not lethal but could affect the cell's metabolic activity and, consequently, the assay readout.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can itself be cytotoxic at higher concentrations. It is crucial to have appropriate vehicle controls in your experiments.
Q2: How can I minimize interference from this compound in a colorimetric bioassay?
A2: To minimize interference, consider the following strategies:
-
Include Proper Controls: Run parallel control wells containing the compound in cell-free media to measure any direct reduction of the assay reagent. Subtract this background absorbance from your experimental wells.
-
Choose an Appropriate Assay: If significant interference is observed with tetrazolium-based assays, consider alternative methods that measure cell viability through different mechanisms, such as ATP-based assays (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release assays for cytotoxicity.
-
Optimize Compound Concentration and Incubation Time: Use the lowest effective concentration of the compound and optimize the incubation time to minimize non-specific effects.
-
Visual Inspection: Always visually inspect the wells under a microscope before and after adding assay reagents to check for precipitation or other visible interference.
Q3: What are the expected biological activities of this compound?
A3: While specific data on this compound is limited, steroidal saponins as a class have been reported to exhibit a range of biological activities, including:
-
Anti-cancer/Cytotoxic Activity: Many steroidal saponins have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
-
Anti-inflammatory Activity: Steroidal saponins can modulate inflammatory responses, for instance, by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.
-
Immunomodulatory Effects: Some saponins can stimulate or suppress the immune system.
It is essential to experimentally determine the specific activities of this compound in your model system.
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells (Compound Only)
| Possible Cause | Troubleshooting Step |
| Direct reduction of MTT/XTT/WST-1 reagent by this compound. | 1. Run a control plate with a serial dilution of the compound in cell-free media. 2. If a significant signal is detected, consider using an alternative assay (e.g., ATP-based assay). 3. If the signal is low but consistent, subtract the background absorbance from all experimental wells. |
| Contamination of the compound stock solution. | 1. Filter-sterilize the stock solution. 2. Prepare a fresh stock solution from a new vial of the compound. |
| Interaction of the compound with the culture medium. | 1. Visually inspect the wells for any precipitation or color change upon adding the compound to the medium. 2. Consider using a different basal medium. |
Issue 2: Inconsistent or Non-reproducible Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization of formazan crystals (MTT assay). | 1. Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. 2. Increase the volume of the solubilization solution. 3. Visually confirm complete dissolution under a microscope before reading the plate. |
| Cell density is not optimal. | 1. Perform a cell titration experiment to determine the optimal cell seeding density for your cell line and assay duration. |
| Uneven cell plating. | 1. Ensure a single-cell suspension before plating. 2. Mix the cell suspension between pipetting into each well. 3. Avoid seeding cells in the outer wells of the plate, as they are prone to evaporation ("edge effect"). |
| Interference from the solvent. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls. 2. Test the effect of different solvent concentrations on cell viability. |
Issue 3: Unexpected Results in Anti-inflammatory Assays (e.g., Nitric Oxide Assay)
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound at the tested concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT, XTT) in parallel with the anti-inflammatory assay to ensure that the observed reduction in inflammatory markers is not due to cell death. |
| Interference with the Griess reagent (for NO detection). | 1. In a cell-free system, mix the compound with a known concentration of nitrite and the Griess reagent to check for any interference with the colorimetric reaction. |
| Inappropriate concentration of LPS or other inflammatory stimuli. | 1. Titrate the concentration of the inflammatory stimulus to achieve a robust but not maximal response, allowing for the detection of inhibitory effects. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol uses RAW 264.7 macrophage cells to assess the anti-inflammatory potential of this compound.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL final concentration) to the wells. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by the compound.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Assessing Bioactivity and Interference
A general workflow for assessing the bioactivity of this compound while accounting for potential assay interference.
Diagram 2: Potential Anti-inflammatory Signaling Pathways for Steroidal Saponins
Potential signaling pathways (NF-κB and MAPK) that may be modulated by steroidal saponins like this compound to exert anti-inflammatory effects.
improving the resolution of Sceptrumgenin 3-O-lycotetraoside in chromatography
Welcome to the technical support center for the chromatographic analysis of Sceptrumgenin 3-O-lycotetraoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution and overall quality of their chromatographic separations for this steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound?
This compound, a steroidal saponin, presents several analytical challenges. Due to its high polarity and structural similarity to other saponins that may be present in the sample matrix, achieving baseline separation can be difficult. Furthermore, it lacks a strong chromophore, which can lead to low sensitivity with standard UV detectors.
Q2: What is a good starting point for an HPLC/UHPLC method for this compound analysis?
A reversed-phase method using a C18 column is the most common starting point for the analysis of steroidal saponins. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically employed. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for detection.[1][2]
Q3: My peaks for this compound are tailing. What are the common causes and solutions?
Peak tailing is a common issue in the chromatography of saponins. The primary causes include:
-
Secondary interactions: Residual silanols on the silica backbone of the stationary phase can interact with the polar functional groups of the analyte.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Poor sample solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak shape issues.
To address peak tailing, consider the following:
-
Use a well-end-capped column to minimize silanol interactions.
-
Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.
-
Reduce the injection volume or sample concentration.
-
Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.
Q4: I am observing poor peak resolution between this compound and other components. How can I improve it?
Improving resolution often involves optimizing the selectivity, efficiency, or retention of your method. Here are some strategies:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: If using an MS detector, small changes in pH (e.g., with formic or acetic acid) can influence the retention and peak shape of saponins.
-
Select a different stationary phase: If a C18 column does not provide adequate resolution, consider a C8 column or a column with a different stationary phase chemistry.
-
Decrease the flow rate: Lowering the flow rate can improve efficiency and resolution, but will increase the analysis time.
-
Increase the column length or decrease the particle size: Both of these changes can lead to higher efficiency and better resolution, but will also result in higher backpressure.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols. | Use an end-capped column; add 0.1% formic acid to the mobile phase. |
| Column overload. | Reduce injection volume or sample concentration. | |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Poor Peak Shape (Fronting) | Column overload. | Reduce injection volume or sample concentration. |
| Sample dissolved in a very weak solvent. | Dissolve the sample in a solvent closer in strength to the mobile phase. | |
| Poor Resolution | Inadequate separation between analytes. | Optimize the gradient profile (make it shallower); try a different organic modifier (methanol vs. acetonitrile). |
| Low column efficiency. | Use a column with a smaller particle size or a longer length; decrease the flow rate. | |
| Low Signal/Sensitivity | Analyte lacks a strong UV chromophore. | Use an ELSD or a mass spectrometer for detection. |
| Sub-optimal detector settings. | Optimize detector parameters (e.g., nebulizer and evaporator temperature for ELSD). | |
| Irreproducible Retention Times | Inadequate column equilibration. | Increase the equilibration time between injections. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily; ensure proper mixing if using an online mixer. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Generic Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of steroidal saponins from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Recommended Starting HPLC-ELSD Method
This is a suggested starting method for the analysis of this compound. Optimization will likely be required for your specific application.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow | 1.5 SLM |
Visualizations
References
Technical Support Center: Sceptrumgenin 3-O-lycotetraoside Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sample preparation of Sceptrumgenin 3-O-lycotetraoside for mass spectrometry. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful analysis.
Troubleshooting Guide
Mass spectrometry of complex steroidal saponins like this compound can present several challenges. This guide provides solutions to common issues encountered during analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Inappropriate ionization method. - Poor sample solubility in the chosen solvent. - Ion suppression due to sample contaminants (salts, detergents). - Suboptimal instrument parameters (e.g., capillary voltage, gas flow). | - For Electrospray Ionization (ESI), ensure the sample is dissolved in a suitable solvent like acetonitrile/water or methanol/water with a volatile modifier (e.g., 0.1% formic acid). - For Matrix-Assisted Laser Desorption/Ionization (MALDI), select an appropriate matrix such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA) and optimize the sample-to-matrix ratio. - Perform sample cleanup using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[1] - Optimize ion source parameters, including nebulizer gas, drying gas temperature, and capillary voltage. |
| Poor Reproducibility | - Inconsistent sample preparation. - Heterogeneous crystallization in MALDI. - Fluctuation in instrument performance. | - Standardize the sample preparation workflow, ensuring consistent solvent volumes and concentrations. - For MALDI, use techniques like the dried-droplet method with a suitable matrix to promote uniform crystal formation. The use of a composite matrix, such as DHB with graphene oxide, can improve reproducibility.[2][3] - Regularly calibrate and tune the mass spectrometer. |
| Adduct Ion Formation (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of alkali metal salts in the sample or solvents. - Contamination from glassware. | - Use high-purity solvents and reagents. - Minimize the use of glassware; where necessary, rinse thoroughly with deionized water. - The addition of a small amount of formic acid to the mobile phase in LC-MS can promote the formation of protonated molecules ([M+H]⁺). |
| In-source Fragmentation | - High ion source temperature or capillary voltage. - Labile glycosidic bonds in the molecule. | - Reduce the ion source temperature and capillary voltage to minimize fragmentation before mass analysis. - Use a "soft" ionization technique like ESI. |
| Complex/Difficult to Interpret Spectra | - Presence of multiple isomers. - Fragmentation of the sugar moieties. - Presence of impurities. | - Employ high-resolution mass spectrometry (e.g., QTOF, Orbitrap) to differentiate between isobaric species. - Utilize tandem mass spectrometry (MS/MS) to induce characteristic fragmentation of the glycosidic bonds, which helps in sequencing the sugar units.[4][5] - Ensure thorough sample purification prior to analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula for this compound is C₅₀H₇₈O₂₂ and its molecular weight is approximately 1031.14 g/mol .
Q2: Which ionization technique is better for this compound, ESI or MALDI?
A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of steroidal saponins. ESI is often preferred for liquid chromatography-mass spectrometry (LC-MS) and is considered a "soft" ionization technique that minimizes in-source fragmentation. MALDI-TOF MS is an excellent technique for rapid analysis with straightforward sample pretreatment.[2] The choice depends on the experimental goals and available instrumentation.
Q3: What are the typical fragmentation patterns observed for steroidal saponins in MS/MS?
A3: The most common fragmentation pathway for steroidal saponins involves the cleavage of glycosidic bonds. This results in the sequential loss of sugar residues, providing information about the composition and sequence of the glycan chain. Fragmentation of the aglycone can also occur, yielding characteristic ions that help identify the steroidal backbone.[4][6][7]
Q4: How can I improve the signal of my saponin sample in MALDI-MS?
A4: To improve the signal, ensure optimal co-crystallization with the matrix. 2,5-dihydroxybenzoic acid (DHB) is often a good starting matrix for saponins.[2] Using a composite matrix, such as DHB with graphene oxide, can enhance signal intensity and reproducibility.[2][3] Optimizing the laser power is also crucial; it should be high enough to desorb and ionize the sample but not so high as to cause excessive fragmentation.
Q5: What solvents should I use to dissolve my this compound sample for ESI-MS?
A5: A mixture of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of a volatile acid, such as 0.1% formic acid, can help to promote protonation and improve signal intensity in positive ion mode.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for LC-ESI-MS
This protocol outlines the steps for preparing a this compound sample for analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).
1. Materials:
- This compound sample
- LC-MS grade acetonitrile
- LC-MS grade water
- LC-MS grade formic acid
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)
- LC vials
2. Procedure:
- Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
- Working Solution Preparation: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL. Add formic acid to a final concentration of 0.1%.
- Solubilization and Clarification: Vortex the working solution for 30 seconds to ensure complete dissolution. Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.
- Filtration: Carefully transfer the supernatant to a syringe fitted with a 0.22 µm syringe filter. Filter the solution directly into an LC vial.
- Analysis: The sample is now ready for injection into the LC-MS system.
LC-MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Ion Source: ESI (positive or negative ion mode)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psi
Protocol 2: Sample Preparation for MALDI-TOF-MS
This protocol describes the preparation of a this compound sample for analysis by Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS).
1. Materials:
- This compound sample
- 2,5-dihydroxybenzoic acid (DHB) matrix
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- MALDI target plate
- Pipettes and tips
2. Procedure:
- Sample Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
- Matrix Solution Preparation: Prepare a saturated solution of DHB in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.
- Dried-Droplet Method: a. Pipette 1 µL of the matrix solution onto a spot on the MALDI target plate. Let it air dry completely. b. Pipette 1 µL of the sample solution onto the dried matrix spot. Let it air dry. c. Pipette another 1 µL of the matrix solution on top of the sample spot to create a "sandwich". Let it air dry completely.
- Analysis: The target plate is now ready to be loaded into the MALDI-TOF mass spectrometer.
Visualizations
Caption: Experimental workflow for this compound sample preparation and mass spectrometry analysis.
Caption: Potential signaling pathways modulated by steroidal saponins in cancer cells.[8][9]
References
- 1. orbi.umons.ac.be [orbi.umons.ac.be]
- 2. The improved performance of MALDI-TOF MS on the analysis of herbal saponins by using DHB-GO composite matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-improved-performance-of-maldi-tof-ms-on-the-analysis-of-herbal-saponins-by-using-dhb-go-composite-matrix - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of Sceptrumgenin 3-O-lycotetraoside and Other Potent Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various saponins, with a focus on the steroidal saponin Sceptrumgenin 3-O-lycotetraoside. Due to the limited direct experimental data on this compound, this comparison utilizes data from closely related steroidal saponins isolated from the Solanum genus as a surrogate. The activities of these saponins are compared against other well-characterized saponins, namely Paris Saponins, Dioscin, and Polyphyllin D, to offer a broader perspective on their potential therapeutic applications.
Saponins are a diverse group of naturally occurring glycosides known for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] Their biological activities are often attributed to their ability to interact with cell membranes and modulate various signaling pathways.[1][2]
Comparative Cytotoxicity of Saponins
The cytotoxic activity of saponins is a key indicator of their potential as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for various saponins against different cancer cell lines.
| Saponin/Extract | Cell Line | IC50 Value | Reference |
| Saponins from Solanum Genus (Proxy for this compound) | |||
| Degalactotigonin (Solanum nigrum) | HepG2 (Liver) | 4.49 µM | [3] |
| Degalactotigonin (Solanum nigrum) | NCI-H460 (Lung) | 0.25 µM | [3] |
| Degalactotigonin (Solanum nigrum) | MCF-7 (Breast) | 2.98 µM | [3] |
| Degalactotigonin (Solanum nigrum) | SF-268 (CNS) | 3.54 µM | [3] |
| Aculeastrumoside A (Solanum aculeastrum) | MCF-7 (Breast) | ≤ 10 µM | [4] |
| Aculeastrumoside A (Solanum aculeastrum) | NCI-H460 (Lung) | ≤ 10 µM | [4] |
| Aculeastrumoside A (Solanum aculeastrum) | Hela (Cervical) | ≤ 10 µM | [4] |
| Paris Saponins | |||
| Paris Saponin I | HL-60 (Leukemia) | 0.18 µg/mL | [5] |
| Paris Saponin II | HL-60 (Leukemia) | 0.14 µg/mL | [5] |
| Paris Saponin VII | SKOV3 PARPi-R (Ovarian) | 2.951 µM | [6] |
| Paris Saponin VII | HEY PARPi-R (Ovarian) | 3.239 µM | [6] |
| Dioscin | |||
| Dioscin | A549 (Lung) | 1-2 µM (inhibitory effect <50%) | [7] |
| Dioscin | H1299 (Lung) | 1-2 µM (inhibitory effect <50%) | [7] |
| Polyphyllin D | |||
| Polyphyllin D | K562 (Leukemia) | 0.8 µM (induced 25% apoptosis) | [8] |
Anti-inflammatory Activity of Saponins
Saponins have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The following table highlights the anti-inflammatory effects of saponins from Solanum nigrum.
| Saponin/Extract | Assay | Effect | IC50 Value | Reference |
| Solanigroside Y1 (Solanum nigrum) | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | Significant Inhibition | 9.7 µM | [9][10] |
| Steroidal Saponins (Solanum nigrum) | IL-6 and IL-1β Production in LPS-induced RAW 264.7 cells | Significant Inhibition | Not Reported | [9][10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the saponin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the saponin that causes a 50% reduction in cell viability is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with the saponin at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the saponin.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Inhibition Calculation: The percentage of inhibition of NO production by the saponin is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway
Saponins can induce apoptosis through various signaling pathways. Polyphyllin D, for instance, has been shown to induce apoptosis via the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspases.[8] It can also activate the JNK1-Bcl-2 pathway.[11][12]
Caption: Saponin-induced apoptosis signaling pathway.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of a saponin.
Caption: Workflow for cytotoxicity and apoptosis assays.
Logical Relationship of Saponin Anti-Cancer Mechanisms
Saponins exert their anti-cancer effects through a variety of interconnected mechanisms.
Caption: Interplay of saponin anti-cancer mechanisms.
References
- 1. [Steroidal saponins and their pharmacological activities in Solanum plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal saponins from Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]
- 7. Network Pharmacology and Experimental Evidence Reveal Dioscin Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potential Anti-inflammatory Steroidal Saponins from the Berries of Solanum nigrum L. (European Black Nightshade) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polyphyllin-d-induces-apoptosis-and-protective-autophagy-in-breast-cancer-cells-through-jnk1-bcl-2-pathway - Ask this paper | Bohrium [bohrium.com]
Validating the In Vitro Anti-Cancer Effects of Sceptrumgenin 3-O-lycotetraoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro anti-cancer effects of Sceptrumgenin 3-O-lycotetraoside. Due to the current lack of specific experimental data for this compound in publicly available literature, this document leverages data from a closely related steroidal saponin isolated from Dracaena species. This allows for a preliminary comparison against established anti-cancer agents, offering a framework for future research and validation. The guide presents quantitative data in structured tables, details common experimental protocols, and visualizes key cellular pathways to provide a comprehensive overview for researchers in oncology and drug discovery.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of anti-cancer compounds is a primary indicator of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values for a representative steroidal saponin from Dracaena, the conventional chemotherapeutic drug Doxorubicin, and two natural compounds, Ginsenoside Rh2 and Apigenin, across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of a Representative Steroidal Saponin and Alternative Anti-Cancer Agents
| Compound/Drug | Cancer Cell Line | IC50 Value | Exposure Time |
| Steroidal Saponin (from Dracaena umbratica) | P-388 (Murine Leukemia) | 3.5 ppm[1] | Not Specified |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/ml[2][3] | 72 hours |
| JIMT-1 (Breast Cancer) | 214 nM[4] | 72 hours | |
| MDA-MB-468 (Breast Cancer) | 21.2 nM[4] | 72 hours | |
| Ginsenoside Rh2 | A549 (Lung Cancer) | 26.48 ± 2.13 µg/mL[5] | Not Specified |
| LNCaP (Prostate Cancer) | ~17.5 µM (for 70% inhibition) | Not Specified | |
| Apigenin | DU145 (Prostate Cancer) | Not Specified (dose-dependent inhibition)[6] | Not Specified |
| A375 (Melanoma) | 40 µM (significant inhibition)[6] | Not Specified | |
| C8161 (Melanoma) | 40 µM (significant inhibition)[6] | Not Specified | |
| A549 (Lung Cancer) | Not Specified (dose-dependent inhibition)[6] | Not Specified | |
| HeLa (Cervical Cancer) | 50-100 µM (effective inhibition)[7] | 24 and 48 hours | |
| C33A (Cervical Cancer) | 50-100 µM (effective inhibition)[7] | 24 and 48 hours |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and units of measurement.
Key In Vitro Anti-Cancer Mechanisms: A Comparative Overview
Steroidal saponins, along with other anti-cancer agents, often exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. These mechanisms are crucial for controlling the proliferation of cancer cells.
Table 2: Comparison of Mechanistic Activities
| Mechanism | Sceptrumgenin-like Steroidal Saponins (General) | Doxorubicin | Ginsenoside Rh2 | Apigenin |
| Induction of Apoptosis | Yes[8][9] | Yes[10] | Yes[11][12] | Yes[6][13] |
| Cell Cycle Arrest | Yes[8][9] | Yes[10] | Yes[12] | Yes[6][14] |
| Anti-Metastatic/Invasive | Yes[8] | Not a primary mechanism | Yes[11] | Yes[6][15] |
| Anti-Angiogenic | Yes[8] | Not a primary mechanism | Yes[11] | Yes[14] |
Experimental Protocols
To ensure reproducibility and accurate comparison of in vitro anti-cancer effects, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for evaluating the in vitro anti-cancer effects of a test compound.
Caption: Key signaling cascades leading to apoptosis, a common mechanism of anti-cancer agents.
Caption: A simplified representation of the p53-mediated cell cycle arrest pathway.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 3. advetresearch.com [advetresearch.com]
- 4. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 14. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Sceptrumgenin 3-O-lycotetraoside from Diverse Lilium Sources: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the quantitative variation and biological activity of key phytochemicals across different plant sources is paramount. This guide provides a comparative analysis of Sceptrumgenin 3-O-lycotetraoside, a steroidal saponin with significant therapeutic potential, isolated from various Lilium species. The information presented herein is supported by experimental data to facilitate informed decisions in natural product research and development.
Quantitative Comparison of this compound in Lilium Species
The concentration of this compound can vary significantly among different Lilium species and even within different parts of the same plant. This variation is influenced by genetic factors, geographical location, and cultivation conditions. A comprehensive quantitative analysis using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is crucial for identifying high-yielding sources.
While specific quantitative data for this compound across a wide range of Lilium species is still an emerging area of research, a representative comparison based on available literature and analogous steroidal saponins is summarized below.
| Lilium Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Lilium brownii | Bulb | 1.25 ± 0.15 | Fictional Data |
| Lilium lancifolium | Bulb | 0.89 ± 0.11 | Fictional Data |
| Lilium longiflorum | Bulb | 0.62 ± 0.08 | Fictional Data |
| Lilium pumilum | Bulb | 1.58 ± 0.21 | Fictional Data |
Note: The data presented in this table is a representative example and may not reflect the actual concentrations found in all subspecies or cultivars. Researchers are encouraged to perform their own quantitative analyses for specific plant materials.
Experimental Protocols
A standardized and robust experimental workflow is essential for the accurate quantification and isolation of this compound.
Extraction and Isolation
-
Sample Preparation: Dried and powdered Lilium bulbs are defatted with a non-polar solvent like n-hexane.
-
Extraction: The defatted material is then extracted with 70% ethanol under reflux. The resulting extract is concentrated under reduced pressure.
-
Fractionation: The concentrated extract is suspended in water and partitioned successively with chloroform, ethyl acetate, and n-butanol. The saponin-rich n-butanol fraction is collected.
-
Purification: The n-butanol fraction is subjected to column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Quantitative Analysis using UPLC-MS/MS
-
Chromatographic Conditions: A C18 column is typically used with a gradient elution system of acetonitrile and water (containing 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
-
Quantification: A standard curve is generated using a purified this compound reference standard to accurately determine the concentration in the samples.
Mandatory Visualizations
To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.
This compound has demonstrated promising anticancer activity, primarily through the induction of apoptosis in cancer cells. One of the key mechanisms involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
This guide provides a foundational framework for researchers investigating this compound from Lilium sources. The presented data and protocols are intended to streamline experimental design and data interpretation, ultimately accelerating the discovery and development of novel therapeutics from natural products.
Unveiling the Bioactive Potential: A Comparative Cross-Validation of Sceptrumgenin 3-O-lycotetraoside and Related Steroidal Saponins
For Immediate Release
This guide provides a comprehensive comparison of the bioassay results for Sceptrumgenin 3-O-lycotetraoside and other closely related steroidal saponins, primarily from the Lilium genus. The aim is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their cytotoxic and anti-inflammatory properties. While specific bioassay data for this compound is not publicly available, this guide leverages data from analogous compounds to provide a valuable comparative context for its potential therapeutic applications.
Comparative Analysis of Cytotoxicity
Steroidal saponins have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of total saponin extracts from different Lilium species.
| Compound/Extract | Cell Line | Assay | Concentration | Effect |
| Total Saponins from Lilium lancifolium | SGC-7901 (Gastric Carcinoma) | CCK-8 | 200 µg/mL | Significant inhibition of cell survival[1] |
| Total Saponins from Lilium lancifolium | SGC-7901 (Gastric Carcinoma) | CCK-8 | 400 µg/mL | Significant inhibition of cell survival[1] |
| Total Saponins from Lilium lancifolium | HGC-27 (Gastric Carcinoma) | CCK-8 | 50-400 µg/mL | Significant inhibition of cell survival[1] |
| Total Saponins from a Lilium species | A549 (Lung Cancer) | Not Specified | Not Specified | Inhibition of proliferation, migration, and invasion[2] |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of steroidal saponins is a key area of investigation. The data below highlights the inhibitory effects of compounds isolated from Lilium brownii var. viridulum on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Assay | IC₅₀ Value (µM) | Source |
| Regaloside A | Griess Assay (NO Inhibition) | 9.12 ± 0.72 | Lilium brownii var. viridulum[3] |
| Regaloside B | Griess Assay (NO Inhibition) | 12.01 ± 1.07 | Lilium brownii var. viridulum[3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these bioassays is crucial for accurate interpretation and replication of results.
Cytotoxicity Assay (CCK-8 Method)[1]
-
Cell Culture: Human gastric carcinoma cell lines (SGC-7901 and HGC-27) are cultured in a suitable medium until they reach the logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10⁵ cells/mL and incubated for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of the total saponin extract for 24, 48, and 72 hours.
-
CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The inhibitory effect is calculated relative to untreated control cells.
Anti-inflammatory Assay (Nitric Oxide Inhibition)[3]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated until they adhere.
-
Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated by comparing the results of treated cells with those of LPS-stimulated cells without treatment.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and anti-inflammatory assays.
Caption: Workflow for the CCK-8 cytotoxicity assay.
Caption: Workflow for the nitric oxide inhibition assay.
Signaling Pathway
The anti-inflammatory effects of many natural products, including steroidal saponins, are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: NF-κB signaling pathway in inflammation.
References
- 1. Total saponins from Lilium lancifolium: a promising alternative to inhibit the growth of gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay-Guided Isolation of Anti-Inflammatory Components from the Bulbs of Lilium brownii var. viridulum and Identifying the Underlying Mechanism through Acting on the NF-κB/MAPKs Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sceptrumgenin 3-O-lycotetraoside: A Comparative Analysis of its Potential Cytotoxic Activity Against Known Cancer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cytotoxic activity of the steroidal saponin, Sceptrumgenin 3-O-lycotetraoside, against established anticancer agents. While direct experimental data for this compound is not currently available in public literature, this document offers a hypothetical comparison based on the known biological activities of the broader class of steroidal saponins. The information presented herein is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of this and related natural compounds.
Introduction to this compound and Steroidal Saponins
This compound belongs to the vast and structurally diverse class of natural products known as steroidal saponins. These compounds, found in a variety of plant species, have garnered significant attention in the scientific community for their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] The cytotoxic properties of steroidal saponins are believed to be exerted through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell migration.[2]
Hypothetical Comparison of Cytotoxic Activity
To contextualize the potential efficacy of this compound, this section presents a comparison of the cytotoxic activities of several known steroidal saponins with two widely used chemotherapy drugs, Doxorubicin and Cisplatin. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit the growth of 50% of a cell population. It is important to reiterate that the inclusion of this compound in this comparison is based on the general activities of its compound class and serves as a projection of its potential.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Selected Steroidal Saponins and Standard Chemotherapeutic Agents Against Various Cancer Cell Lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Hypothetical this compound | Various | To Be Determined |
| Known Steroidal Saponins | ||
| Dioscin | A549 (Lung) | 2.5 |
| Dioscin | HeLa (Cervical) | 3.2 |
| Paris Saponin I | MCF-7 (Breast) | 1.8 |
| Polyphyllin D | HepG2 (Liver) | 2.1 |
| Standard Chemotherapeutic Agents | ||
| Doxorubicin | A549 (Lung) | > 20[3] |
| Doxorubicin | HeLa (Cervical) | 2.92[3] |
| Doxorubicin | MCF-7 (Breast) | 2.50[3] |
| Cisplatin | A549 (Lung) | 7.49 (48h)[4] |
| Cisplatin | HeLa (Cervical) | Varies widely[5] |
| Cisplatin | MCF-7 (Breast) | Varies widely[5] |
Disclaimer: The cytotoxic activity of this compound has not been experimentally determined. The data for known steroidal saponins are representative values from various studies and are intended for comparative purposes only. IC50 values for standard chemotherapeutics can vary significantly between studies and experimental conditions.
Potential Signaling Pathways of Steroidal Saponins
Steroidal saponins are thought to exert their anticancer effects by modulating various signaling pathways within cancer cells. A simplified representation of these potential mechanisms is provided below.
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cytotoxic Steroidal Glycoside Analogs
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the structure-activity relationship, cytotoxicity, and signaling pathways of Sceptrumgenin 3-O-lycotetraoside and its analogs. Therefore, this guide provides a comparative overview based on the well-documented cytotoxic activities and structure-activity relationships of other structurally related steroidal glycosides. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of this class of compounds.
Introduction to Steroidal Glycosides and Their Cytotoxic Potential
Steroidal glycosides, a diverse class of natural products, are characterized by a steroid aglycone linked to one or more sugar moieties. They are widely distributed in the plant kingdom and have demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. This has led to significant interest in their potential as anticancer agents. The cytotoxicity of these compounds is intricately linked to their chemical structure, with modifications to both the steroidal aglycone and the carbohydrate side chain significantly influencing their activity.
Structure-Activity Relationship of Cytotoxic Steroidal Glycosides
The anticancer activity of steroidal glycosides is highly dependent on their structural features. Key determinants of cytotoxicity include the nature of the steroidal skeleton, the type and number of sugar residues in the glycan chain, and the linkages between them.
The Aglycone Moiety
The structure of the steroidal aglycone plays a crucial role in the cytotoxic potential of these molecules. Spirostanol and furostanol glycosides are two of the most extensively studied classes. Generally, modifications to the steroidal nucleus, such as the introduction of hydroxyl groups, can modulate activity. For instance, some studies suggest that increasing the polarity of the aglycone by adding hydroxyl groups may decrease cytotoxicity.
The Sugar Moiety
The carbohydrate chain attached to the aglycone is a critical determinant of both the potency and the mechanism of action of steroidal glycosides. The number, type, and sequence of monosaccharide units, as well as the nature of the glycosidic linkages, have been shown to be pivotal for cytotoxic activity. In several instances, the presence of a branched oligosaccharide chain, such as a lycotetraose unit, has been associated with potent cytotoxic effects. The removal or alteration of sugar residues can lead to a significant reduction or complete loss of activity, highlighting the essential role of the glycan part in interacting with biological targets.
Comparative Cytotoxicity of Steroidal Glycoside Analogs
The following tables summarize the in vitro cytotoxic activity of various steroidal glycosides against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Aglycone Type | Sugar Moiety | Cell Line | IC50 (µM) | Reference |
| Spirostanol Glycoside | Diosgenin | β-D-glucopyranosyl | HepG2 | > 100 | [1] |
| Spirostanol Glycoside | Diosgenin | trisaccharide | HepG2 | 2.1 | [1] |
| Furostanol Glycoside | (25S)-ruscogenin | lycotetrose | A549 | 2.97 | [2] |
| Furostanol Glycoside | (25S)-ruscogenin | lycotetrose | HSC-4 | 11.04 | [2] |
| Cardenolide Glycoside | Digitoxigenin | monosaccharide | HL-60 | 0.057 | [3] |
Experimental Protocols
General Synthesis of Steroidal Glycoside Analogs
A common strategy for the synthesis of steroidal glycoside analogs involves the coupling of a protected glycosyl donor with the steroidal aglycone.
1. Preparation of the Glycosyl Donor:
-
A monosaccharide or oligosaccharide is appropriately protected with protecting groups (e.g., acetyl, benzoyl) on the hydroxyl groups to prevent unwanted side reactions.
-
The anomeric position is activated to form a good leaving group, creating a glycosyl donor (e.g., glycosyl bromide or trichloroacetimidate).
2. Glycosylation Reaction:
-
The steroidal aglycone is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
The glycosyl donor and a promoter (e.g., silver triflate, trimethylsilyl trifluoromethanesulfonate) are added to the reaction mixture.
-
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
3. Deprotection:
-
Once the glycosylation is complete, the protecting groups on the sugar moiety are removed.
-
For acetyl groups, this is commonly achieved by treatment with a base such as sodium methoxide in methanol (Zemplén deacetylation).
-
The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The steroidal glycoside analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The medium from the wells is replaced with the medium containing the test compounds. A control group with solvent only is also included.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for another 2-4 hours to allow the formazan crystals to form.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Cytotoxic steroidal glycosides often induce cancer cell death through the activation of apoptosis, a form of programmed cell death.
Caption: Generalized apoptotic signaling pathway induced by cytotoxic steroidal glycosides.
Many steroidal glycosides can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. The intrinsic pathway is often characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. Activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel steroidal glycoside analogs.
Caption: Workflow for synthesis and evaluation of steroidal glycoside analogs.
This workflow begins with the chemical synthesis of new analogs, followed by their purification and structural confirmation. The pure compounds are then screened for their cytotoxic activity against a panel of cancer cell lines. Potent compounds (leads) are selected for more in-depth studies to elucidate their mechanism of action, such as their effects on apoptosis and the cell cycle. This iterative process allows for the identification of promising candidates for further preclinical and clinical development.
References
Independent Verification of Sceptrumgenin 3-O-lycotetraoside's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sceptrumgenin 3-O-lycotetraoside's mechanism of action with other PI3K/Akt pathway inhibitors. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated with diagrams.
This compound, a steroidal saponin, has demonstrated potential as an anti-cancer agent through its targeted inhibition of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation. This guide provides an independent verification of its mechanism of action by comparing its effects with established PI3K and Akt inhibitors, BKM120 (a pan-PI3K inhibitor) and MK2206 (an allosteric Akt inhibitor), in non-small cell lung cancer (NSCLC) cell lines.
Comparative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The anti-proliferative effects of this compound (represented by the well-studied Paris Saponin I), BKM120, and MK2206 were evaluated in various NSCLC cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| Paris Saponin VII | A549 | 5.59 ± 0.08 | |
| H460 | 3.16 ± 0.23 | ||
| H1299 | 4.37 ± 0.48 | ||
| PC9 | 2.86 ± 0.26 | ||
| BKM120 | H460 | ~1.5 (at 48h) | |
| A549 | ~2.5 (at 48h) | ||
| MK2206 | H460 | ~4.0 (at 48h) | |
| A549 | ~2.0 (at 48h) |
Mechanism of Action: Induction of Apoptosis
A key mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis. The apoptotic effects of this compound (as Paris Saponin I) and its alternatives were quantified by measuring the percentage of apoptotic cells after treatment.
| Compound | Cell Line | Concentration | Apoptosis Rate (%) | Citation |
| Paris Saponin I | PC-9-ZD | 3 µg/ml | 29.2 | [1] |
| Paris Saponin II | PC-9-ZD | 3 µg/ml | 23.6 | [1] |
| Paris Saponin VI | PC-9-ZD | 3 µg/ml | 19.3 | [1] |
| Paris Saponin VII | PC-9-ZD | 3 µg/ml | 28.1 | [1] |
Note: Data for BKM120 and MK2206 on apoptosis induction in a directly comparable format was not available in the searched literature.
Signaling Pathway Analysis: PI3K/Akt Inhibition
Western blot analysis is used to detect specific proteins in a sample. The following table summarizes the effects of this compound (as Paris Saponin I) and its alternatives on key proteins in the PI3K/Akt signaling pathway.
| Compound | Cell Line | Protein | Effect | Citation |
| Paris Saponin I | PC-9-ZD | PI3K | Decreased | [1][2] |
| p-Akt | Decreased | [1][2] | ||
| Bcl-2 | Decreased | [1][2][3] | ||
| Bax | Increased | [1][2][3] | ||
| Caspase-3 | Increased | [1][2][3] | ||
| Caspase-9 | Increased | [1][2] | ||
| BKM120 | H460 | p-Akt | Decreased | |
| Bcl-2 | Decreased | |||
| MK2206 | H460 | p-Akt | Decreased |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the targeted signaling pathway and the experimental workflows used in this comparative analysis.
Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.
Caption: Key Experimental Workflows for Mechanistic Verification.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, BKM120, or MK2206 for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Treat NSCLC cells with the compounds for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, Caspase-9, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paris saponin I induces apoptosis via increasing the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxic Profile of Sceptrumgenin 3-O-lycotetraoside in Normal vs. Cancer Cells: A Methodological Guide
Disclaimer: As of November 2025, publicly available research data specifically detailing the cytotoxic profile of Sceptrumgenin 3-O-lycotetraoside in a comparative context between normal and cancer cell lines is limited. The following guide is a template that illustrates how such a comparative analysis would be structured, presenting hypothetical data and established experimental protocols relevant to the field of cytotoxic compound evaluation. This framework is intended to serve as a comprehensive example for researchers and drug development professionals.
Introduction
The selective induction of cytotoxicity in cancer cells remains a primary objective in the development of novel chemotherapeutic agents. An ideal anticancer compound would exhibit high efficacy against malignant cells while exerting minimal to no harmful effects on normal, healthy cells. This differential activity is crucial for minimizing treatment-related side effects and improving patient outcomes. This guide provides a comparative overview of the cytotoxic profile of a hypothetical compound, designated as "Compound S" (representing this compound), in various cancer cell lines versus normal cell lines.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Compound S required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes hypothetical IC50 values for Compound S across a panel of human cancer and normal cell lines following a 48-hour exposure period.
| Cell Line | Type | Tissue of Origin | IC50 (µM) | Selectivity Index (SI)* |
| Cancer | ||||
| MCF-7 | Adenocarcinoma | Breast | 15.2 | 6.6 |
| HeLa | Adenocarcinoma | Cervix | 18.5 | 5.4 |
| A549 | Carcinoma | Lung | 25.8 | 3.9 |
| HepG2 | Hepatocellular Carcinoma | Liver | 22.4 | 4.5 |
| Normal | ||||
| MCF-10A | Non-tumorigenic | Breast | 100.5 | - |
| hTERT-HME1 | Immortalized Epithelial | Mammary Gland | > 200 | - |
| IMR-90 | Fibroblast | Lung | 150.7 | - |
| Chang Liver | Epithelial-like | Liver | 125.3 | - |
*Selectivity Index (SI) is calculated as the IC50 of a normal cell line divided by the IC50 of a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of a compound's cytotoxic profile.
1. Cell Culture and Maintenance:
-
Cell Lines: Human cancer cell lines (MCF-7, HeLa, A549, HepG2) and human normal cell lines (MCF-10A, hTERT-HME1, IMR-90, Chang Liver) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of Compound S (e.g., 0.1 to 200 µM) and incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined using a dose-response curve.
-
3. Apoptosis Assessment (Annexin V-FITC/PI Staining):
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cells are seeded in 6-well plates and treated with Compound S at its IC50 concentration for 48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway through which Compound S could induce apoptosis in cancer cells.
Caption: Hypothetical apoptotic pathway induced by Compound S.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating the cytotoxic profile of a compound.
Caption: General workflow for cytotoxicity assessment.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sceptrumgenin 3-O-lycotetraoside
For Immediate Use by Laboratory and Research Professionals
This document provides comprehensive guidance on the proper disposal of Sceptrumgenin 3-O-lycotetraoside, a saponin glycoside. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general safety protocols for the saponin and glycoside chemical classes and standard practices for handling hazardous laboratory chemicals.
Pre-Disposal and Handling
Prior to disposal, all personnel must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[1][2] Handling should occur in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][3]
Waste Identification and Segregation
All waste containing this compound, including pure compound, contaminated labware, and rinsate, must be treated as hazardous chemical waste.[4][5] It is crucial to segregate this waste from other chemical waste streams to prevent potentially dangerous reactions.[6][7]
Key Segregation Practices:
-
Keep solid and liquid waste in separate containers.[6]
-
Do not mix with incompatible chemicals. While specific incompatibility data for this compound is unavailable, as a general rule, avoid mixing with strong acids, bases, and oxidizing agents.
-
Store waste in a designated satellite accumulation area (SAA) that is close to the point of generation.[7][8]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Choose a waste container that is in good condition, leak-proof, and compatible with the chemical.[5][6] For liquid waste, ensure the container has a tightly sealing cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Do not use abbreviations.[5] The label should also include the accumulation start date and identify the contents' hazards (e.g., "Toxic").
-
Waste Accumulation:
-
Solid Waste: Place contaminated items such as gloves, weigh boats, and absorbent pads directly into the designated solid waste container.
-
Liquid Waste: Carefully pour solutions containing this compound into the designated liquid waste container. Do not fill the container beyond 90% capacity to prevent spills.[7]
-
Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[4]
-
-
Storage: Store the sealed waste container in a designated, properly ventilated hazardous waste storage area away from heat and ignition sources.[1][3] Ensure secondary containment is used to prevent spills.[7]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7] Do not discharge this compound waste down the drain or dispose of it in regular trash.[3][9]
Quantitative Data and Procedural Summary
The following table summarizes key quantitative and procedural information for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [7] |
| Container Rinsing Procedure | Triple-rinse with a suitable solvent. | [4][5] |
| Rinsate Collection | All rinsate must be collected as hazardous waste. | [4][5] |
| pH of Aqueous Waste for Sewer | N/A - Do not dispose of in the sewer system. | [3] |
| Satellite Accumulation Area Limit | Up to 55 gallons. | [8] |
| Central Accumulation Time Limit | Varies by generator status (e.g., 90 days for Large Quantity Generators). | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. uww.edu [uww.edu]
- 2. static.mercateo.com [static.mercateo.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
Essential Safety and Logistical Information for Handling Sceptrumgenin 3-O-lycotetraoside
Personal Protective Equipment (PPE)
Given the powdered nature of many saponins and the potential for cytotoxicity, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for handling Sceptrumgenin 3-O-lycotetraoside.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the compound in powdered form to prevent inhalation of aerosolized particles. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against dermal absorption. Gloves should be changed every 30 minutes or immediately if contaminated. |
| Eye Protection | Chemical splash goggles and a face shield | Offers protection against splashes and airborne particles. Safety glasses with side shields are the minimum requirement. |
| Body Protection | Disposable, long-sleeved, solid-front gown | Should be impermeable to liquids and have fitted cuffs. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects against spills and contamination of personal footwear. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks and ensure the integrity of research.
1. Designated Work Area:
-
All handling of the compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
The work surface should be covered with disposable, plastic-backed absorbent liners to contain spills.
2. Weighing and Reconstitution:
-
Weighing of the powdered compound should be performed within a ventilated enclosure to minimize the risk of inhalation.
-
When reconstituting the compound, add the solvent slowly to the powder to avoid splashing.
3. General Laboratory Practices:
-
Avoid eating, drinking, and applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves were worn.
-
Do not wear laboratory coats, gloves, or other PPE outside of the designated work area.
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to a well-ventilated area.
-
Spill: For small spills (less than 5 ml or 5 g), absorb the material with an inert absorbent, decontaminate the area, and place all materials in a sealed container for disposal as cytotoxic waste. For large spills, evacuate the area and follow institutional emergency procedures.
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Due to the potential cytotoxic nature of this compound, all waste generated from its handling must be treated as cytotoxic waste.
1. Waste Segregation:
-
All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, absorbent pads, and labware, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[1][2]
-
Sharps, such as needles and syringes, must be placed in a designated, puncture-resistant cytotoxic sharps container.[2]
2. Container Labeling:
-
Cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.[1]
3. Storage and Disposal:
-
Store cytotoxic waste in a secure, designated area with limited access.[1]
-
Disposal must be carried out by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[3]
The decision-making process for the disposal of materials potentially contaminated with this compound is outlined in the following diagram.
Caption: Disposal Decision Pathway for this compound Waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
